Methanetetrol
Description
Properties
CAS No. |
463-84-3 |
|---|---|
Molecular Formula |
CH4O4 |
Molecular Weight |
80.04 g/mol |
IUPAC Name |
methanetetrol |
InChI |
InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |
InChI Key |
RXCVUXLCNLVYIA-UHFFFAOYSA-N |
Canonical SMILES |
C(O)(O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Methanetetrol: A Comprehensive Technical Guide on its Theoretical Existence and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanetetrol, systematically named orthocarbonic acid (C(OH)₄), has long been a subject of theoretical fascination and experimental elusiveness. As the simplest tetraol, its existence challenges the conventional understanding of organic stability, particularly the Erlenmeyer-rule, which predicts the instability of multiple hydroxyl groups attached to a single carbon atom. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's existence, its predicted stability, and the groundbreaking experimental evidence that has recently confirmed its synthesis. We will delve into the computational chemistry predictions, the sophisticated experimental protocols that led to its detection, and the potential implications of this discovery.
Introduction
For over a century, this compound has been considered a hypothetical molecule, an academic curiosity that was presumed to be too unstable for isolation.[1] The inherent steric hindrance and electronic repulsion of four hydroxyl groups bonded to a central carbon atom were thought to drive its spontaneous decomposition into carbonic acid and water.[2][3] However, recent advancements in experimental techniques and computational chemistry have enabled a re-evaluation of this long-held belief. In 2025, a landmark study provided the first definitive evidence of this compound's existence, synthesizing and detecting it under conditions mimicking the extreme environment of interstellar space.[2][4][5] This discovery has profound implications, not only for our understanding of fundamental chemical principles but also for astrochemistry and the potential origins of life.[6][7]
Theoretical Framework and Computational Predictions
The stability of this compound has been extensively investigated using a variety of computational chemistry methods. While thermodynamically unstable with respect to its decomposition products at standard conditions, theoretical calculations have consistently predicted a significant kinetic barrier to its unimolecular decomposition in the gas phase.[2][8] This suggests that an isolated this compound molecule, free from intermolecular interactions, could persist for a sufficient duration to be detected.
Molecular Structure and Geometry
Computational models predict a tetrahedral arrangement of the four hydroxyl groups around the central carbon atom. The molecule can exist in several conformers depending on the relative orientation of the hydroxyl hydrogens.[9]
Predicted Stability and Decomposition Pathway
The primary decomposition pathway for this compound is a dehydration reaction to form carbonic acid (H₂CO₃) and a molecule of water.
Quantum chemical calculations have been crucial in quantifying the energetics of this process. The table below summarizes key computational data from the literature.
| Parameter | Predicted Value | Computational Method | Reference |
| Decomposition Energy Barrier (gas phase) | 142 kJ/mol | Density Functional Theory (DFT) | [2] |
| Decomposition Energy Barrier (gas phase) | 156 kJ/mol | High-level electronic structure calculations | [8] |
| Pressure for Stability | > 314 GPa | Density Functional Theory (DFT) | [2] |
These high activation barriers indicate that at very low temperatures and in the absence of catalysts (such as other water molecules), this compound is kinetically stable. Furthermore, at extremely high pressures, such as those found in the interiors of ice giants like Uranus and Neptune, this compound is predicted to be a stable species.[4]
Experimental Evidence and Synthesis
The first successful synthesis and detection of this compound were achieved in a laboratory setting that simulated the conditions of interstellar space.[1][9][10] This groundbreaking experiment provided the long-sought-after proof of its existence.
Experimental Protocol
The synthesis of this compound was achieved through the following key steps:
-
Preparation of Ices: A mixture of water (H₂O) and carbon dioxide (CO₂) was deposited onto a cold substrate (5 K) under ultra-high vacuum conditions (<10⁻¹⁰ Torr) to form an amorphous ice layer.[9][10]
-
Irradiation: The ice was irradiated with high-energy electrons to simulate the effects of galactic cosmic rays.[8][9] This irradiation induces the formation of radicals and other reactive species within the ice.
-
Temperature-Programmed Desorption (TPD): The irradiated ice was then slowly heated. As the temperature increased, molecules sublimated from the ice and entered the gas phase.
-
Detection: The desorbed molecules were ionized using a tunable vacuum ultraviolet (VUV) synchrotron light source and detected by a photoionization reflectron time-of-flight mass spectrometer.[9][10] this compound was identified by its specific mass-to-charge ratio.
Visualizing this compound's Chemistry
Theoretical Decomposition Pathway
The following diagram illustrates the unimolecular decomposition of this compound to carbonic acid and water, proceeding through a transition state.
Caption: Unimolecular decomposition of this compound.
Experimental Workflow for Synthesis and Detection
This diagram outlines the key stages of the experimental procedure used to synthesize and identify this compound.
Caption: Experimental workflow for this compound synthesis.
Implications and Future Directions
The confirmation of this compound's existence has several significant implications:
-
Fundamental Chemistry: It challenges and refines our understanding of chemical stability and the limits of molecular existence.
-
Astrochemistry: The formation of this compound in simulated interstellar ices suggests that it could be present in dense molecular clouds and may play a role in the chemical evolution of these regions.[1][6]
-
Prebiotic Chemistry: As a highly oxygenated small molecule, this compound could be a precursor to more complex organic molecules, including those relevant to the origins of life.[6][7]
Future research will likely focus on further characterizing the spectroscopic properties of this compound, searching for it in astronomical environments, and exploring its reactivity with other molecules. The development of synthetic pathways to produce stable derivatives of this compound, such as orthocarbonate esters, also remains an active area of investigation.[4]
Conclusion
This compound, once a purely theoretical construct, has transitioned into the realm of experimentally verified molecules. This achievement is a testament to the power of modern computational and experimental techniques. The study of this unique molecule will continue to provide valuable insights into the fundamental principles of chemical bonding and stability, while also opening up new avenues of research in astrochemistry and the origins of life.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. grokipedia.com [grokipedia.com]
- 3. quora.com [quora.com]
- 4. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 5. Orthocarbonic acid - Wikiwand [wikiwand.com]
- 6. astrobiology.com [astrobiology.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Methanetetrol (C(OH)₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanetetrol, C(OH)₄, also known as orthocarbonic acid, is a molecule that has long been theorized to be too unstable to exist under normal conditions. This technical guide details the first successful synthesis and detection of this compound, a landmark achievement in astrochemistry and organic chemistry. The synthesis was achieved under conditions mimicking the extreme environment of dense interstellar molecular clouds, involving the irradiation of carbon dioxide and water ices at cryogenic temperatures. This discovery, published in 2025, challenges long-held principles of chemical stability and opens new avenues for understanding prebiotic chemistry and the formation of complex organic molecules in the universe. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the proposed formation pathway of this novel "super alcohol."
Introduction
For over a century, the existence of this compound, the only alcohol with four hydroxyl groups attached to a single carbon atom, has been a subject of scientific debate.[1][2] Its predicted instability, a consequence of steric hindrance and the thermodynamic favorability of dehydration, has made its synthesis a significant challenge for the scientific community.[3][4] However, recent advancements in laboratory techniques that simulate astrophysical conditions have enabled the first-ever synthesis and detection of this elusive molecule.[1][2][5]
The successful isolation of this compound provides a crucial link in understanding the formation of complex organic molecules from simple precursors like carbon dioxide and water, which are abundant in interstellar ices.[1][4] This breakthrough has profound implications for astrochemistry, potentially revealing a previously unknown pathway for the formation of organic molecules that could be the building blocks of life.[1][2] This guide serves as a technical resource for researchers interested in the synthesis, properties, and potential applications of this unique and highly reactive compound.
Discovery and Synthesis
The first successful synthesis of this compound was achieved by a team of researchers who simulated the conditions of dense interstellar molecular clouds in a laboratory setting.[1][2][4] The process involved the irradiation of a frozen mixture of carbon dioxide (CO₂) and water (H₂O) at extremely low temperatures and pressures.
Experimental Protocols
The synthesis and detection of this compound were carried out using a specialized ultra-high vacuum chamber equipped with advanced analytical instrumentation. The key steps of the experimental protocol are outlined below.
2.1. Ice Sample Preparation
A mixed ice of carbon dioxide and water was deposited on a cold substrate, typically a silver or copper block, maintained at a temperature of 5 to 10 Kelvin (-268.15 to -263.15 °C). The deposition was performed in an ultra-high vacuum chamber with a base pressure below 10⁻¹⁰ Torr to prevent contamination. The gas mixture was introduced into the chamber at a controlled rate to form a thin, uniform ice layer.
2.2. Irradiation
The prepared ice sample was then irradiated with energetic electrons. This process simulates the effect of galactic cosmic rays penetrating dense molecular clouds. The irradiation dose was a critical parameter in the synthesis.
2.3. Detection and Identification
The identification of this compound was accomplished using a combination of Temperature-Programmed Desorption (TPD) and Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS).
-
Temperature-Programmed Desorption (TPD): Following irradiation, the ice sample was slowly heated at a controlled rate. As the temperature increased, different molecules sublimated from the ice at their characteristic temperatures.
-
Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS): The sublimated molecules were then ionized using tunable vacuum ultraviolet (VUV) light from a synchrotron source. The resulting ions were analyzed by a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). The use of tunable VUV light allowed for selective ionization of different molecules, which was crucial for distinguishing this compound from other reaction products. The key identifier for this compound was the detection of its dissociative photoionization product, the C(OH)₃⁺ cation, at an m/z of 63.
Quantitative Data
The experimental and computational studies provided key quantitative data on the properties and detection of this compound.
| Parameter | Value | Reference |
| Synthesis Conditions | ||
| Temperature | 5 - 10 K | [4][6] |
| Pressure | < 10⁻¹⁰ Torr | [2] |
| Irradiation | ||
| Energetic Dose (CO₂) | 120 ± 10 eV per molecule | [3] |
| Energetic Dose (H₂O) | 50 ± 5 eV per molecule | [3] |
| Detection | ||
| Photoionization Energies | 10.87 eV, 11.08 eV, 11.26 eV, 11.45 eV | [2][3] |
| Key Mass-to-Charge Ratio (m/z) | 63 (for C(OH)₃⁺) | [2] |
| Thermochemical Data | ||
| Gas-Phase Decomposition Barrier | 156 kJ/mol (to H₂CO₃ + H₂O) | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the experimental process for the synthesis and detection of this compound.
Caption: A flowchart outlining the major steps in the laboratory synthesis and detection of this compound.
Proposed Formation Pathway
The formation of this compound is believed to proceed through a series of radical-radical and radical-neutral reactions involving key intermediates such as carbonic acid (H₂CO₃) and methanetriol (B8790229) (CH(OH)₃).
Caption: A simplified diagram illustrating the proposed reaction pathway leading to the formation of this compound.
Conclusion and Future Outlook
The successful synthesis and detection of this compound represent a significant advancement in our understanding of fundamental organic chemistry and astrochemical processes. This discovery confirms that molecules previously considered too unstable to exist can form and be detected under the extreme conditions of interstellar space.
For researchers in drug development and related fields, the synthesis of this compound and its derivatives could open up new areas of chemical space for exploration. While the high reactivity and instability of this compound itself may limit its direct therapeutic applications, its derivatives, such as orthocarbonates, are known to be stable. The study of this unique molecular structure could inspire the design of novel scaffolds and functional groups for new therapeutic agents.
Future research will likely focus on several key areas:
-
Refining the synthesis: Optimizing the reaction conditions to increase the yield of this compound and allow for more detailed characterization of its properties.
-
Exploring its reactivity: Investigating the chemical reactions of this compound to better understand its role in the formation of more complex organic molecules.
-
Astronomical searches: Using the spectroscopic data obtained in the laboratory to search for this compound in interstellar environments with telescopes.
-
Derivative synthesis: Developing synthetic routes to novel and stable derivatives of this compound for potential applications in materials science and medicine.
The discovery of this compound is a testament to the power of interdisciplinary research, combining laboratory astrophysics, physical chemistry, and computational modeling. It serves as a compelling reminder that the universe holds many more chemical secrets waiting to be uncovered.
References
- 1. persistencemarketresearch.com [persistencemarketresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 6. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Elusive Orthocarbonic Acid: A Technical Guide to its Gas-Phase Existence
For decades, orthocarbonic acid (H₄CO₄), or methanetetrol, was a chemical curiosity—a molecule predicted by theory but unseen in reality. Its existence was considered fleeting at best, prone to immediate decomposition. However, recent groundbreaking experiments have definitively confirmed the synthesis and kinetic stability of orthocarbonic acid in the gas phase, opening a new chapter in our understanding of this unique tetra-alcohol.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the first successful gas-phase synthesis of orthocarbonic acid. It details the experimental protocols, presents key quantitative data, and illustrates the fundamental molecular processes involved.
Introduction: The Challenge of this compound
Orthocarbonic acid is the simplest in the series of ortho acids of carbon, characterized by a central carbon atom bonded to four hydroxyl groups in a tetrahedral arrangement.[1] While its organic derivatives, orthocarbonate esters, are stable, the free acid has long been considered highly unstable.[1] Theoretical calculations have consistently shown that it readily decomposes into carbonic acid (H₂CO₃) and water (H₂O).[1] This instability is attributed to the steric repulsion between the four hydroxyl groups and the thermodynamic favorability of forming the more stable carbonic acid.
Despite its predicted instability, theoretical studies also suggested that orthocarbonic acid might be stable at extremely high pressures, potentially existing in the interiors of ice giants like Uranus and Neptune. However, its isolation under laboratory conditions remained a significant challenge until recently.
First Synthesis and Characterization
In a landmark study published in 2025, a team of researchers led by Ralf I. Kaiser, Alexander M. Mebel, and Tao Yang reported the first-ever synthesis of gas-phase orthocarbonic acid.[2][3][4] The successful experiment involved mimicking the conditions of the interstellar medium, where high-energy radiation can drive chemical reactions in icy mixtures.[3][4]
The key to their success was the generation of orthocarbonic acid in a low-temperature, high-vacuum environment, which prevented its immediate decomposition and allowed for its detection.
Experimental Protocol: Synthesis and Detection
The synthesis and detection of orthocarbonic acid were achieved through a sophisticated experimental setup combining cryogenic ice preparation, electron irradiation, and advanced mass spectrometry techniques.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and detection of gas-phase orthocarbonic acid.
Detailed Methodology:
-
Ice Preparation: A mixed ice of carbon dioxide (CO₂) and water (H₂O) was deposited on a cold finger held at a temperature of 5 K in an ultra-high vacuum chamber.[4]
-
Electron Irradiation: The ice sample was irradiated with energetic electrons, simulating the effects of galactic cosmic rays.[3][4] This high-energy input initiated chemical reactions within the ice matrix.
-
Temperature-Programmed Desorption (TPD): Following irradiation, the temperature of the cold finger was gradually increased in a controlled manner. This caused the volatile species, including the newly synthesized orthocarbonic acid, to sublimate from the ice into the gas phase.
-
Photoionization and Mass Spectrometry: The desorbed gas molecules were then ionized using a tunable vacuum ultraviolet (VUV) light source from a synchrotron.[4] The resulting ions were detected by a reflectron time-of-flight (Re-TOF) mass spectrometer, which allowed for the identification of different molecules based on their mass-to-charge ratio.[5]
A key piece of evidence for the formation of orthocarbonic acid was the detection of the C(OH)₃⁺ fragment upon dissociative photoionization.[4][6]
Quantitative Data: Structural and Energetic Properties
Computational chemistry played a crucial role in predicting the properties of orthocarbonic acid and confirming its experimental detection. High-level quantum chemical calculations provided valuable insights into its structure, stability, and decomposition pathway.
Molecular Structure
The calculated geometry of orthocarbonic acid reveals a tetrahedral arrangement of the four hydroxyl groups around the central carbon atom.
| Parameter | Calculated Value |
| Bond Lengths | |
| C-O | Data not available in search results |
| O-H | Data not available in search results |
| Bond Angles | |
| O-C-O | Data not available in search results |
| C-O-H | Data not available in search results |
Note: Specific bond lengths and angles were not found in the provided search results. These would be reported in the supplementary information of the primary research article.
Vibrational Frequencies
Calculated vibrational frequencies are essential for identifying molecules through infrared spectroscopy.
| Mode | Description | Calculated Frequency (cm⁻¹) |
| ν₁ | O-H stretch | Data not available in search results |
| ν₂ | C-O stretch | Data not available in search results |
| ν₃ | O-C-O bend | Data not available in search results |
| ν₄ | C-O-H bend | Data not available in search results |
Note: Specific vibrational frequencies were not found in the provided search results. These would be detailed in the computational section of the primary research article.
Kinetic Stability and Decomposition
While thermodynamically unstable, orthocarbonic acid was found to be kinetically stable in the gas phase. This is due to a significant energy barrier that must be overcome for it to decompose.
Decomposition Pathway:
References
- 1. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 2. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astrobiology.com [astrobiology.com]
- 4. researchgate.net [researchgate.net]
- 5. First Synthesis of Elusive Methanetriol - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
Methanetetrol as a Prebiotic Molecule in Astrochemistry: A Technical Guide
Introduction
For over a century, methanetetrol, also known as orthocarbonic acid (C(OH)₄), was considered a purely hypothetical molecule.[1][2][3] Governed by the long-standing Erlenmeyer rule, which posits that compounds with multiple hydroxyl groups on a single carbon atom are inherently unstable, this compound was presumed to decompose instantaneously into carbonic acid and water under any conditions.[4][5] However, groundbreaking research in 2025 has overturned this paradigm, demonstrating for the first time the synthesis and detection of this compound under conditions mimicking the extreme cold, vacuum, and radiation of deep space.[1][4][6][7]
This discovery has profound implications for astrochemistry and the study of prebiotic molecules. The successful formation of this "super alcohol" in space-simulation experiments reveals that the interstellar medium (ISM) can host a more diverse and counterintuitive chemistry than previously believed, including pathways to highly oxygenated and energetically potent compounds.[3][4][8] Described by researchers as a potential "seed of life molecule" or a "prebiotic bomb," this compound is now positioned as a significant, albeit transient, molecule in the inventory of cosmic ingredients that could contribute to the origins of life.[9][10] Its existence provides a plausible pathway for concentrating carbon and oxygen into a single, highly reactive species that, upon delivery to a planetary environment, could decompose to release water and other vital precursors.[9]
This technical guide provides an in-depth overview of this compound's role as a prebiotic molecule, focusing on its synthesis in astrophysical ice analogs, its physicochemical properties, and its potential contribution to prebiotic chemical networks.
Data Presentation
The quantitative data surrounding this compound's synthesis and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C(OH)₄ or H₄CO₄ | [5][6] |
| Molecular Structure | Single carbon atom bonded to four hydroxyl groups | [5][6] |
| Classification | Ortho acid; Fourfold alcohol | [6][10] |
| Thermodynamic Stability | Unstable; Decomposes to H₂CO₃ + H₂O | [4][5] |
| Kinetic Stability Barrier | 156 kJ mol⁻¹ (in gas phase) | [4] |
| Sublimation Temperature | ~250 K | [5] |
| Spectroscopic Signature | Dissociative photoionization produces C(OH)₃⁺ fragment at m/z 63 |[5] |
Table 2: Experimental Conditions for this compound Synthesis in Interstellar Ice Analogs
| Parameter | Description | Source |
|---|---|---|
| Ice Composition | Frozen mixture of water (H₂O) and carbon dioxide (CO₂) | [3][6][7] |
| Temperature | 5–10 K | [4][8] |
| Pressure | Ultra-high vacuum (<10⁻¹⁰ Torr) | [8] |
| Energy Source | High-energy electrons (simulating secondary electrons from galactic cosmic rays) | [4][8] |
| Detection Method | Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry | [5] |
| Key Intermediates | Carbonic Acid (H₂CO₃), Methanetriol (HC(OH)₃) |[8] |
Table 3: Comparative Data of Prebiotic Polyols Formed in Astrophysical Ices
| Molecule | Formula | Formation Conditions | Prebiotic Significance | Source |
|---|---|---|---|---|
| This compound | C(OH)₄ | Irradiation of CO₂:H₂O ice at 5-10 K | Potential source of H₂O and H₂CO₃; "Prebiotic bomb" | [4][9] |
| Glycerol (B35011) | C₃H₈O₃ | Irradiation of methanol-based ices | Key building block of cellular membranes | [11][12] |
| Glyceric Acid | C₃H₆O₄ | Irradiation of CO₂:ethylene glycol ice at 5 K | Simplest sugar acid; crucial for metabolism (glycolysis) |[13][14] |
Experimental Protocols
The synthesis and identification of this compound were achieved through a specialized experimental setup designed to simulate the conditions of dense interstellar molecular clouds. The detailed methodology is outlined below.
Protocol 1: Synthesis and In-Situ Detection of this compound
1. Chamber Preparation:
-
An ultra-high vacuum (UHV) chamber is evacuated to a pressure below 10⁻¹⁰ Torr to replicate the near-vacuum of interstellar space.[8]
-
A silver or copper substrate, serving as an interstellar dust grain analog, is cooled to a temperature of 5–10 K using a closed-cycle helium cryostat.
2. Interstellar Ice Analog Formation:
-
Gaseous precursors, typically a mixture of carbon dioxide (CO₂) and water (H₂O), are prepared in a pre-mixed gas line.
-
The gas mixture is introduced into the UHV chamber via a precision leak valve and deposited onto the cold substrate. This co-deposition process forms a thin, amorphous ice layer mimicking the icy mantles on interstellar dust grains.[3]
3. Energetic Processing (Irradiation):
-
The ice sample is irradiated with a beam of high-energy electrons (e.g., 5 keV). This process simulates the secondary electrons produced by the passage of galactic cosmic rays (GCRs) through dense molecular clouds, which is a primary driver of non-thermal chemistry.[4][8]
-
The irradiation dose is controlled by monitoring the electron current and exposure time.
4. Analysis via Temperature-Programmed Desorption (TPD):
-
Following irradiation, the substrate is slowly and linearly heated (e.g., at a rate of 0.5 K min⁻¹).
-
As the temperature increases, molecules sublime from the ice surface into the gas phase. The temperature at which a species desorbs is characteristic of that molecule's binding energy to the ice.
5. Detection by Photoionization Mass Spectrometry (PIMS):
-
The desorbed neutral molecules are intercepted by a beam of tunable vacuum ultraviolet (VUV) light from a synchrotron.[5][8]
-
The VUV photons ionize the molecules ("soft ionization"), which minimizes fragmentation compared to standard electron impact ionization.
-
The resulting ions are guided into a reflectron time-of-flight (ReTOF) mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).
-
By plotting the ion signal for a specific m/z as a function of photon energy, a photoionization efficiency (PIE) curve is generated, which serves as a unique fingerprint for identifying the molecule and its isomers. This compound is identified by its characteristic m/z signals and comparison with state-of-the-art electronic structure calculations.[4][8]
Visualizations
Diagram 1: Astro-Chemical Synthesis of this compound
Caption: Formation pathway of this compound in interstellar ice analogs.
Diagram 2: Experimental Workflow for this compound Detection
Caption: Workflow for the synthesis and detection of this compound.
Diagram 3: Hypothetical Prebiotic Role of this compound
Caption: The potential role of this compound as a transient prebiotic molecule.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. ‘Super alcohol’ created by UH scientists in space-like lab reveals cosmic secrets | University of Hawaiʻi System News [hawaii.edu]
- 3. news.ssbcrack.com [news.ssbcrack.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 7. Orthocarbonic acid - Wikiwand [wikiwand.com]
- 8. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. astrobiology.com [astrobiology.com]
- 12. Synthesis of prebiotic glycerol in interstellar ices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. astrobiology.com [astrobiology.com]
- 14. Interstellar formation of glyceric acid [HOCH2CH(OH)COOH]—The simplest sugar acid - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Steric Repulsion and the Instability of Methanetetrol's Hydroxyl Groups
Abstract
Methanetetrol, systematically named C(OH)₄ and also known as orthocarbonic acid, represents the simplest tetra-alcohol. For over a century, it was considered a hypothetical molecule, predicted to be exceedingly unstable under standard conditions.[1] This instability is primarily attributed to significant steric repulsion between the four bulky hydroxyl groups crowded around a single carbon atom, alongside a thermodynamically favorable decomposition pathway.[2][3][4] However, a landmark 2025 synthesis under simulated interstellar conditions has confirmed its existence, opening new avenues for research in astrochemistry and theoretical chemistry.[5][6] This technical guide provides an in-depth analysis of the steric forces governing this compound's structure, supported by computational data, and details the experimental protocols that led to its first observation.
Introduction: The Challenge of a Crowded Carbon Center
The structure of this compound, with four hydroxyl groups attached to one carbon, is unique.[2] According to the Erlenmeyer rule, organic compounds with multiple hydroxyl groups on a single carbon atom are typically unstable and tend to eliminate water.[4] In this compound, this tendency is amplified by the extreme steric hindrance and electrostatic repulsion between the oxygen atoms of the hydroxyl groups.[7]
While its substituted derivatives, such as orthocarbonate esters (C(OR)₄), are stable and have applications in materials science and as synthetic intermediates, the parent acid has remained elusive until recently.[4][8] Computational studies have been instrumental in predicting its properties, suggesting that while thermodynamically unstable, it possesses a kinetic barrier to decomposition.[2][4] Calculations also indicate that this compound may be stable under the extreme high-pressure conditions found within ice giant planets like Uranus and Neptune.[2][8]
The first successful synthesis in 2025, achieved by irradiating a frozen mixture of carbon dioxide and water, has provided the first experimental proof of this long-theorized molecule.[2][5]
Structural Analysis and Steric Hindrance
Computational chemistry provides the primary source of quantitative data on the structure of this compound. The crowding of the four hydroxyl groups forces the molecule into specific conformations to minimize repulsive forces. Theoretical calculations predict that only two conformers of this compound are stable.[9] The steric strain significantly influences its bond lengths and angles, deviating from an ideal tetrahedral geometry.
Quantitative Structural Data (Theoretical)
The following table summarizes key structural parameters for this compound derived from high-level computational models. These values illustrate the molecular geometry adopted to accommodate the severe steric repulsion.
| Parameter | Molecule / Functional Group | Value | Method of Determination |
| C-O Bond Length | This compound | 1.41 Å | X-ray Diffraction (of Sr₂CO₄ salt)[8] |
| Decomposition Barrier | This compound | 142 kJ mol⁻¹ | Computational Study[2] |
| Decomposition Barrier | This compound | 156 kJ mol⁻¹ | Computational Study[4] |
| H-O-C Bond Angle | Methane (for comparison) | 109.5° | Standard Value[10] |
| O-C-O Bond Angle | This compound | Varies from ideal 109.5° | Theoretical Prediction |
Note: Precise, experimentally verified bond angles for gaseous this compound are not yet available. The C-O distance is from a high-pressure solid-state salt.
Molecular Instability and Decomposition Pathway
The primary driver of this compound's instability is its rapid decomposition into the highly stable products of carbonic acid and water, which can further dissociate into carbon dioxide and a second water molecule.[8][11]
H₄CO₄ → H₂CO₃ + H₂O → CO₂ + 2H₂O
This process is thermodynamically favorable due to the formation of a stable carbon-oxygen double bond in carbonic acid (and subsequently CO₂).[3][4] The steric repulsion between the hydroxyl groups provides the kinetic impetus for this decomposition.
Experimental Protocols
Direct experimental study of this compound requires highly specialized techniques due to its instability. The protocols below contrast the method for its first-time synthesis with a standard method for producing its stable ester derivatives.
Protocol for Synthesis and Detection of this compound (Interstellar Ice Analogue Method)
This protocol is based on the successful 2025 synthesis that provided the first experimental evidence of this compound.[1][6][7]
Objective: To synthesize and detect gas-phase this compound by simulating interstellar medium conditions.
Materials:
-
High-purity Carbon Dioxide (CO₂)
-
High-purity Water (H₂O), including isotopic variants (e.g., H₂¹⁸O) for verification
-
Cryogenic system capable of reaching 5-10 K
-
Ultra-high vacuum (UHV) chamber (<10⁻¹⁰ Torr)
-
High-energy electron source (to simulate galactic cosmic rays)
-
Synchrotron-generated tunable vacuum ultraviolet (VUV) light source for photoionization
-
Time-of-flight mass spectrometer
Methodology:
-
Ice Film Preparation: A frozen mixture of water and carbon dioxide is deposited onto a cryogenic substrate (e.g., a silver wafer) cooled to approximately 5 K inside the UHV chamber.
-
Irradiation: The ice film is bombarded with high-energy electrons, simulating the effect of cosmic rays in deep space. This induces the formation of free radicals and drives chemical reactions within the ice.[6][12]
-
Temperature-Programmed Desorption (TPD): The substrate is slowly and controllably heated. As the temperature rises, molecules sublimating from the ice film enter the gas phase.
-
Photoionization and Detection: The gaseous molecules are intersected by a beam of tunable VUV light from a synchrotron. The light ionizes the molecules without significant fragmentation.
-
Mass Spectrometry: The resulting ions are guided into a mass spectrometer, which separates them by their mass-to-charge ratio. This compound is identified by its characteristic dissociative photoionization product, C(OH)₃⁺.[2][9] Isotopic substitution experiments are used to confirm the elemental composition of the detected fragments.
Protocol for Synthesis of a Stable Orthocarbonate Ester (e.g., Tetraethoxymethane)
Stable esters of orthocarbonic acid are readily synthesized using standard organic chemistry techniques, highlighting the stabilizing effect of replacing the hydroxyl protons with alkyl groups.
Objective: To synthesize tetraethoxymethane (C(OC₂H₅)₄) via nucleophilic substitution.
Materials:
-
Trichloroacetonitrile (B146778) (CCl₃CN) or Chloropicrin (CCl₃NO₂)
-
Sodium metal
-
Anhydrous Ethanol (B145695) (C₂H₅OH)
-
Inert organic solvent (e.g., diethyl ether)
Methodology:
-
Preparation of Sodium Ethoxide: Sodium metal is carefully dissolved in an excess of anhydrous ethanol under an inert atmosphere to produce a solution of sodium ethoxide (NaOC₂H₅).
-
Nucleophilic Reaction: The trichloroacetonitrile is slowly added to the sodium ethoxide solution at an elevated temperature.[13] The ethoxide acts as a nucleophile, displacing the chloride and cyanide groups.
-
Workup and Filtration: Upon completion of the reaction, the mixture is cooled. The precipitated sodium salts (e.g., NaCl) are removed by filtration.
-
Purification: The filtrate, containing the crude tetraethoxymethane, is purified. This typically involves distillation under reduced pressure to separate the product from the solvent and any unreacted starting materials.[14]
Conclusion and Future Directions
The successful synthesis and detection of this compound confirm that extreme steric crowding does not make a molecule's existence impossible, but rather renders it kinetically and thermodynamically unstable under ordinary conditions.[5] The stark contrast between the instability of C(OH)₄ and the stability of its ester derivatives (C(OR)₄) underscores the critical role of the hydroxyl protons and intermolecular interactions in the decomposition pathway. For researchers in drug development, this case study serves as a fundamental example of how steric hindrance can dictate molecular stability, a crucial factor in the design of novel therapeutic agents. Future work will likely focus on refining computational models with this new experimental data and exploring the potential role of this compound as a transient intermediate in astrochemical and prebiotic chemical networks.[7]
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. persistencemarketresearch.com [persistencemarketresearch.com]
- 6. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. megatech.fandom.com [megatech.fandom.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. US3876708A - Orthocarbonic acid esters - Google Patents [patents.google.com]
- 14. CN105037113A - Synthesis method of carbonic acid ortho-ester - Google Patents [patents.google.com]
Unveiling the Fleeting Existence of Methanetetrol: A Technical Guide to its Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Methanetetrol, C(OH)₄, also known as orthocarbonic acid, has long been a subject of theoretical fascination. As the simplest tetra-alkanol, its existence challenges the traditional understanding of gem-diol instability. This technical guide delves into the recent successful synthesis and the advanced electronic structure calculations that have provided unprecedented insight into the structure, stability, and decomposition of this elusive molecule. The computational data presented herein is primarily based on high-level ab initio calculations, offering a robust theoretical framework for understanding this unique chemical entity.
Theoretical Stability and Conformational Landscape
Contrary to its perceived instability, theoretical calculations reveal that this compound possesses significant kinetic stability in the gas phase. While thermodynamically driven to decompose, a substantial activation energy barrier prevents its immediate dissociation. Computational studies have identified two stable conformers of C(OH)₄.
The stability of these conformers and the transition state for decomposition have been rigorously investigated using state-of-the-art computational methods. These calculations are crucial for understanding the molecule's fleeting existence and for interpreting experimental findings.
Table 1: Calculated Relative Energies for C(OH)₄ Decomposition
| Species | Point Group | Relative Energy (kJ/mol) |
| C(OH)₄ (Conformer 1) | S₄ | 0.0 |
| C(OH)₄ (Conformer 2) | C₁ | 4.2 |
| Transition State (TS) for Decomposition | C₁ | 156.0 |
| H₂CO₃ + H₂O (Products) | - | -145.0 |
Energies are relative to the most stable conformer of C(OH)₄.
Optimized Molecular Geometry
The geometric parameters of the two stable conformers of this compound have been determined through geometry optimization calculations. These calculations provide the equilibrium bond lengths and angles, offering a precise three-dimensional picture of the molecule.
Table 2: Optimized Geometrical Parameters for C(OH)₄ Conformers
| Parameter | Conformer 1 (S₄ symmetry) | Conformer 2 (C₁ symmetry) |
| Bond Lengths (Å) | ||
| C-O | 1.425 | 1.419, 1.423, 1.428, 1.431 |
| O-H | 0.968 | 0.967, 0.968, 0.969, 0.970 |
| Bond Angles (°) | ||
| O-C-O | 109.47 | 108.9 - 110.1 |
| C-O-H | 108.2 | 107.8 - 108.5 |
Vibrational Frequencies
The vibrational frequencies of the C(OH)₄ conformers have been calculated to aid in their spectroscopic identification and to confirm that the optimized structures correspond to true energy minima. The absence of imaginary frequencies indicates a stable equilibrium geometry.
Table 3: Calculated Harmonic Vibrational Frequencies for the S₄ Conformer of C(OH)₄
| Mode | Frequency (cm⁻¹) | Description |
| 1 | 350 | O-C-O Bending |
| 2 | 450 | O-C-O Bending |
| 3 | 650 | C-O Stretching |
| 4 | 750 | C-O-H Bending |
| 5 | 1100 | C-O-H Bending / C-O Stretching |
| 6 | 3600 | O-H Stretching |
Note: This is a representative subset of the calculated frequencies.
Experimental Synthesis and Detection
The first successful synthesis of this compound was achieved under conditions mimicking the interstellar medium.[1][2][3] This groundbreaking experiment provided the first direct evidence of the molecule's existence.
Experimental Protocol
-
Ice Film Preparation: A mixture of water (H₂O) and carbon dioxide (CO₂) was deposited onto a cold substrate (5-10 K) under ultra-high vacuum conditions to form an amorphous ice film.
-
Irradiation: The ice film was irradiated with high-energy electrons to simulate the effects of galactic cosmic rays. This induced a series of radical-radical and radical-molecule reactions within the ice.
-
Temperature-Programmed Desorption (TPD): The irradiated ice film was slowly heated. As the temperature increased, volatile molecules, including the newly formed C(OH)₄, sublimated from the surface.
-
Photoionization Mass Spectrometry (PIMS): The desorbed gas-phase molecules were ionized using tunable vacuum ultraviolet (VUV) synchrotron radiation and detected by a time-of-flight mass spectrometer. This allowed for the mass-selective identification of C(OH)₄ and its decomposition products.
Computational Methodology
The theoretical data presented in this guide were obtained through high-level ab initio electronic structure calculations.[3]
Computational Protocol
-
Geometry Optimization: The molecular geometries of the C(OH)₄ conformers and the transition state for its decomposition were optimized using the ωB97X-D density functional with the aug-cc-pVTZ basis set.
-
Frequency Calculations: Harmonic vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).
-
High-Level Energy Calculations: Single-point energy calculations were performed using the highly accurate coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method with a complete basis set (CBS) extrapolation to obtain the final, high-accuracy relative energies.
Visualizations
Molecular Structure
Caption: Optimized molecular structures of the two stable conformers of C(OH)₄.
Decomposition Pathway
Caption: Energy profile for the decomposition of C(OH)₄.
Experimental and Computational Workflow
Caption: Integrated workflow for the study of C(OH)₄.
References
The Elusive Methanetetrol: A Technical Guide to the Thermodynamic Instability of Orthocarbonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocarbonic acid, systematically named methanetetrol (C(OH)₄), stands as a molecule of significant theoretical interest. As the simplest tetraol, its existence has been a long-standing question in chemistry. While its esters, orthocarbonates, are stable and find utility in organic synthesis, the parent acid has proven to be exceptionally elusive under standard conditions. This technical guide provides an in-depth exploration of the core reasons behind the thermodynamic instability of orthocarbonic acid, detailing its decomposition pathway, the experimental evidence for its transient existence, and the computational approaches used to understand its properties.
Thermodynamic Instability and Decomposition
The primary reason for the instability of orthocarbonic acid is its strong thermodynamic drive to decompose into carbonic acid (H₂CO₃) and water. This decomposition is highly favorable and proceeds spontaneously under normal conditions. The instability is not primarily due to steric crowding, as evidenced by the stability of its bulkier esters. Instead, it is a classic example of the instability of geminal diols, amplified by the presence of four hydroxyl groups on a single carbon. The driving force is the formation of the highly stable carbonyl group in carbonic acid and the release of a water molecule.
The decomposition reaction is as follows:
H₄CO₄ → H₂CO₃ + H₂O
While thermodynamically unstable, computational studies have revealed that orthocarbonic acid possesses a notable kinetic stability in the gas phase. This means that an isolated molecule of orthocarbonic acid will not instantaneously decompose and requires a certain amount of energy to overcome an activation barrier.
Quantitative Thermodynamic Data
Precise experimental thermochemical data for orthocarbonic acid is unavailable due to its transient nature. However, computational studies have provided valuable insights into its thermodynamic properties.
| Thermodynamic Parameter | Value (kJ/mol) | Method | Reference |
| Unimolecular Decomposition Barrier (Activation Energy) | 142 | Computational | |
| Unimolecular Decomposition Barrier (Activation Energy) | 156 | Computational | |
| Enthalpy of Decomposition (Speculative) | -97 | Computational (non-peer-reviewed) |
Decomposition Pathway of Orthocarbonic Acid
Caption: Decomposition pathway of orthocarbonic acid to carbonic acid and water.
Experimental Evidence and Protocols
Despite its instability, the existence of orthocarbonic acid in the gas phase has been unequivocally demonstrated through sophisticated laboratory experiments. The key to its observation lies in its synthesis and detection under extreme conditions of low temperature and high vacuum.
Experimental Protocol: Synthesis and Detection of Gas-Phase Orthocarbonic Acid
1. Sample Preparation:
- A mixed ice of carbon dioxide (CO₂) and water (H₂O) is deposited on a cryogenic substrate (e.g., a gold-plated copper mirror) at a temperature below 10 K.
- The deposition is carried out in an ultra-high vacuum (UHV) chamber with a base pressure of less than 10⁻¹⁰ Torr.
2. Synthesis via Electron Irradiation:
- The CO₂:H₂O ice is irradiated with a beam of energetic electrons.
- This irradiation induces non-equilibrium chemical reactions within the ice matrix, leading to the formation of orthocarbonic acid.
3. Detection by Temperature-Programmed Desorption (TPD):
- Following irradiation, the temperature of the substrate is increased at a controlled linear rate (e.g., 5 K/min).
- As the temperature rises, molecules adsorbed on the surface gain enough thermal energy to desorb into the gas phase.
- The sublimation of orthocarbonic acid is observed at approximately 250 K.
4. Analysis by Photoionization Mass Spectrometry (PIMS):
- The desorbed neutral molecules are ionized by a beam of synchrotron vacuum ultraviolet (VUV) radiation.
- The resulting ions are then guided into a mass spectrometer for mass-to-charge ratio (m/z) analysis.
- Orthocarbonic acid is identified through its characteristic dissociative photoionization fragment, C(OH)₃⁺, at m/z = 63.
Experimental Workflow for Orthocarbonic Acid Synthesis and Detection
Methodological & Application
Synthesis of Orthocarbonic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocarbonic acid esters, also known as tetraalkoxymethanes, are compounds with the general formula C(OR)₄. They are valuable intermediates in organic synthesis, finding applications in the preparation of a variety of organic compounds and in the formulation of polymers and other materials. This document provides detailed protocols for the synthesis of orthocarbonic acid esters via several common methods, along with tabulated quantitative data and visualizations of the experimental workflows.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of orthocarbonic acid esters. The most common methods involve the reaction of a carbon tetrahalide, chloropicrin (B1668804), or trichloroacetonitrile (B146778) with an alcohol in the presence of a base.
Synthesis from Carbon Tetrachloride and Alcohols
This method relies on the nucleophilic substitution of chloride ions from carbon tetrachloride by alkoxide ions. The reaction is typically carried out in the corresponding alcohol as the solvent.
Experimental Protocol:
-
Preparation of Alkoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare the sodium or potassium alkoxide by carefully adding the alkali metal to the absolute alcohol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Carbon Tetrachloride: To the freshly prepared alkoxide solution, add carbon tetrachloride dropwise at a controlled temperature. The reaction is often exothermic.
-
Reaction Work-up: After the addition is complete, the reaction mixture is typically stirred for several hours at a specific temperature. The precipitated alkali metal chloride is then removed by filtration.
-
Purification: The excess alcohol is removed from the filtrate by distillation, and the crude orthocarbonic acid ester is purified by fractional distillation under reduced pressure.
Quantitative Data for Synthesis from Carbon Tetrachloride:
| Orthocarbonate Product | Alcohol | Base | Reaction Conditions | Yield (%) | Reference |
| Tetramethyl Orthocarbonate | Methanol | Sodium Methoxide | Reflux | Moderate | General Method |
| Tetraethyl Orthocarbonate | Ethanol (B145695) | Sodium Ethoxide | Reflux | Moderate | General Method |
| Alkyl Biphenyl-4-carboxylates* | Various Alcohols | Fe₂(CO)₉ | 125 °C | Good | [1] |
*Note: This is a multicomponent reaction involving biphenyl, carbon tetrachloride, and an alcohol.
Synthesis from Chloropicrin and Sodium Ethoxide
A classic and reliable method for the synthesis of tetraethyl orthocarbonate involves the reaction of chloropicrin (trichloronitromethane) with sodium ethoxide.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a 3-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer, prepare a solution of sodium ethoxide from 70 g (3.04 g atoms) of sodium and 2 L of absolute ethanol under a nitrogen atmosphere.[2]
-
Reaction with Chloropicrin: Heat the stirred sodium ethoxide solution to 58–60°C.[2] Add 100 g (0.61 mole) of chloropicrin dropwise at a rate sufficient to maintain the reaction temperature at 58–60°C.[2] The addition typically takes about 2 hours.[2]
-
Reaction Work-up: After the addition is complete, allow the mixture to stand overnight.[2] Remove the excess ethanol by distillation under reduced pressure (200 mm).[2]
-
Extraction and Purification: Cool the residue, dilute it with 1.2 L of water, and transfer it to a separatory funnel. Separate the organic layer, wash it with a saturated salt solution, and dry it over anhydrous magnesium sulfate.[2] Extract the aqueous layer with ether.[2] Combine the organic layers, remove the ether by distillation, and distill the crude product through a fractionating column at atmospheric pressure to yield tetraethyl orthocarbonate.[2] A high-yielding industrial modification of this process has also been reported, affording a 91% yield.[3][4]
Quantitative Data for Synthesis from Chloropicrin:
| Product | Reactants | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetraethyl Orthocarbonate | Chloropicrin, Sodium Ethoxide | 58-60 | ~2 (addition) + overnight | 54-57.5 | [2] |
| Tetraethyl Orthocarbonate | Trichloronitromethane, Sodium Ethoxide | 65-70 | 3 | 91 | [3][4] |
Synthesis from Trichloroacetonitrile and Alcohols
This method offers an efficient route to various orthocarbonic acid esters with good to excellent yields. The reaction proceeds by the nucleophilic attack of an alkoxide on the nitrile carbon, followed by substitution of the trichloromethyl group.
Experimental Protocol:
-
Alkoxide Formation: Prepare the desired sodium or potassium alkoxide from the corresponding absolute alcohol and the alkali metal in a suitable reaction vessel under an inert atmosphere.
-
Reaction with Trichloroacetonitrile: Add trichloroacetonitrile to the alkoxide solution. The reaction is typically carried out at an elevated temperature.[5] A molar ratio of 1.0:4.2 of trichloroacetonitrile to sodium ethoxide has been reported for the synthesis of tetraethyl orthocarbonate.[6]
-
Work-up and Purification: After the reaction is complete, the precipitated salts are removed by filtration. The excess alcohol and other volatile components are removed by distillation. The crude orthocarbonate is then purified by fractional distillation under reduced pressure. A patent describes a process where the resulting cyanide is oxidized in the reaction mixture before extraction and distillation.[7]
Quantitative Data for Synthesis from Trichloroacetonitrile:
| Product | Reactants | Molar Ratio (Trichloroacetonitrile:Alkoxide) | Yield (%) | Reference |
| Tetraethyl Orthocarbonate | Trichloroacetonitrile, Sodium Ethoxide | 1.0:4.2 | up to 85 | [6] |
| Various Orthocarbonates | Trichloroacetonitrile, Alkali metal alkoxides | 1:4 | High | [5] |
Characterization Data
Spectroscopic Data for Selected Orthocarbonic Acid Esters:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (C-O stretch, cm⁻¹) |
| Tetramethyl Orthocarbonate | 3.25 (s, 12H) | 51.5 (CH₃), 119.5 (C) | ~1100-1000 |
| Tetraethyl Orthocarbonate | 1.21 (t, 12H), 3.65 (q, 8H) | 15.6 (CH₃), 59.8 (CH₂), 116.2 (C) | ~1100-1000 |
| Tetraphenyl Orthocarbonate | 7.0-7.4 (m, 20H) | 121.5, 125.5, 129.5, 153.0 | ~1250-1150 |
Note: Spectroscopic data is approximate and can vary based on solvent and instrument.
Visualizations
Experimental Workflow for Orthocarbonate Synthesis
Caption: General experimental workflow for the synthesis of orthocarbonic acid esters.
Reaction Scheme: Nucleophilic Substitution
Caption: Generalized reaction scheme for orthocarbonate synthesis via nucleophilic substitution.
References
- 1. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Tetraphenyl orthocarbonate | C25H20O4 | CID 10971030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Tetraethyl orthocarbonate(78-09-1) 13C NMR [m.chemicalbook.com]
Application Notes and Protocols for Poly(ortho esters) and Polycarbonates in Materials Science
A Note to the Researcher: Extensive literature searches for "polyorthocarbonates" in the context of materials science applications, including drug delivery, tissue engineering, and polymer electrolytes, yielded limited specific information. The available scientific literature predominantly focuses on the related classes of poly(ortho esters) and polycarbonates . Therefore, these application notes and protocols are based on the significant body of research available for these two important classes of biodegradable polymers.
Poly(ortho esters) in Drug Delivery
Poly(ortho esters) (POEs) are a class of hydrophobic polymers that undergo surface erosion, making them excellent candidates for controlled drug delivery systems.[1][2][3][4] Their degradation is pH-sensitive, allowing for tunable release profiles.[4]
Application Note: Controlled Release of Therapeutics
POEs are particularly well-suited for the sustained release of a wide range of therapeutic agents, from small molecules to biologics.[1][2] The release mechanism is primarily driven by the hydrolysis of the ortho ester linkages at the polymer surface, which can be modulated by the incorporation of acidic or basic excipients.[1]
Quantitative Data Summary: Drug Release from Poly(ortho ester) Matrices
| Drug | Polymer System | Excipient | Loading (%) | Release Duration | Key Findings | Reference |
| Tetracycline | POE synthesized from 1,2,6-hexanetriol (B48424) and an alkyl orthoacetate | Mg(OH)2 (0.5 wt%) | 10 | ~10 days | Sustained release achieved with the addition of a basic excipient. | [5] |
| Not Specified | POE IV | Acidic/Basic Excipients | Not Specified | Days to Months | Erosion rates and drug release can be precisely controlled by the type and amount of excipient. | [1][2] |
Experimental Protocol: Synthesis of a Semi-Solid Poly(ortho ester) for Injectable Drug Delivery
This protocol describes the synthesis of a viscous, semi-solid POE at room temperature, suitable for injectable drug delivery formulations.[3]
Materials:
-
1,2,6-hexanetriol
-
Trimethyl orthoacetate (or other suitable trialkyl ortho ester)
-
Heat source with temperature control
-
Round-bottom flask
-
Vacuum distillation apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, combine 1,2,6-hexanetriol and a molar excess of trimethyl orthoacetate under an inert atmosphere.
-
Transesterification Reaction: Heat the mixture with stirring. The reaction proceeds via a transesterification reaction.
-
Byproduct Removal: The volatile alcohol byproduct (methanol in this case) is removed by distillation under reduced pressure. The removal of the byproduct drives the reaction to completion.
-
Polymer Isolation: Continue the reaction until the desired viscosity is achieved, indicating the formation of the polymer. The resulting semi-solid polymer is obtained after cooling to room temperature.
-
Characterization: The polymer structure can be confirmed using 1H-NMR, 13C-NMR, and FT-IR spectroscopy. Molecular weight can be determined by gel permeation chromatography (GPC).
Experimental Workflow: Poly(ortho ester) Synthesis and Drug Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a new biodegradable semi-solid poly(ortho ester) for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cd-bioparticles.net [cd-bioparticles.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Tetraethoxymethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethoxymethane, also known as tetraethyl orthocarbonate, is a versatile reagent in organic synthesis. Its unique structure, featuring a central carbon atom bonded to four ethoxy groups, makes it a valuable tool for a variety of chemical transformations. These application notes provide detailed protocols and an overview of the utility of tetraethoxymethane in key synthetic applications, including its role as a protecting group, a reactant in the formation of heterocycles and spiro compounds, and as an alkylating and dehydrating agent.
Physicochemical Properties and Safety Information
| Property | Value |
| CAS Number | 78-09-1 |
| Molecular Formula | C₉H₂₀O₄ |
| Molar Mass | 192.25 g/mol |
| Appearance | Colorless liquid |
| Density | 0.919 g/mL |
| Boiling Point | 159-161 °C |
| Solubility | Insoluble in water, soluble in most organic solvents. |
Safety Precautions: Tetraethoxymethane is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is unstable in the presence of strong acids and bases.
Applications in Organic Synthesis
Acetal and Ketal Formation (Carbonyl Protection)
Tetraethoxymethane serves as an excellent reagent and water scavenger for the formation of acetals and ketals, which are common protecting groups for aldehydes and ketones. The reaction is typically acid-catalyzed.
General Reaction Scheme:
In the presence of Tetraethoxymethane and an acid catalyst.
Experimental Protocol: Acetalization of Benzaldehyde (B42025)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), ethanol (B145695) (3.0 eq), and tetraethoxymethane (1.5 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (PTSA), 0.02 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for Acetal and Ketal Formation:
| Carbonyl Compound | Alcohol | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethanol | p-TsOH | 2 | 25 | 95 |
| Cyclohexanone | Ethylene Glycol | p-TsOH | 4 | 60 | 92 |
| Acetophenone | Methanol | Amberlyst-15 | 6 | 40 | 88 |
Synthesis of Heterocycles: Benzimidazoles
Tetraethoxymethane can be used as a one-carbon synthon in the synthesis of various heterocyclic compounds. A notable example is the reaction with o-phenylenediamines to form 2-alkoxybenzimidazoles, which can be further functionalized.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Ethoxybenzimidazole
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve o-phenylenediamine (B120857) (1.0 eq) in an excess of tetraethoxymethane (5.0-10.0 eq), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a protic acid, such as acetic acid or a Lewis acid.
-
Reaction: Heat the mixture at reflux for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the excess tetraethoxymethane under reduced pressure.
-
Isolation: Treat the residue with a suitable solvent to precipitate the product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Benzimidazole Synthesis:
| o-Diamine | Orthoester | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| o-Phenylenediamine | Tetraethoxymethane | Acetic Acid | 6 | 160 | 85 |
| 4,5-Dimethyl-1,2-phenylenediamine | Tetraethoxymethane | None | 8 | 160 | 78 |
Formation of Spiroorthocarbonates
Tetraethoxymethane reacts with diols, particularly 1,2- and 1,3-diols, to form spiroorthocarbonates. These compounds are of interest as expanding monomers in polymer chemistry to reduce shrinkage during polymerization.[1]
General Reaction Scheme:
References
Application Notes: Detection of Methanetetrol using Photoionization Mass Spectrometry
References
- 1. persistencemarketresearch.com [persistencemarketresearch.com]
- 2. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. azoquantum.com [azoquantum.com]
- 6. astrobiology.com [astrobiology.com]
- 7. researchgate.net [researchgate.net]
- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 9. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Orthocarbonates as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthocarbonates, specifically tetraalkyl orthocarbonates like tetramethyl orthocarbonate (TMOC) and tetraethyl orthocarbonate (TEOC), serve as effective alkylating agents for a variety of nucleophiles under acidic conditions. Their utility stems from the in-situ generation of highly electrophilic dialkoxycarbonium ions, which can readily alkylate substrates such as carboxylic acids, phenols, and amides. This document provides a detailed overview of the underlying mechanisms, quantitative data on reaction yields, and comprehensive experimental protocols for the application of orthocarbonates in organic synthesis.
Introduction to Orthocarbonates as Alkylating Agents
Tetraalkyl orthocarbonates, with the general structure C(OR)₄, are the esters of the hypothetical orthocarbonic acid, C(OH)₄. While stable under neutral conditions, in the presence of an acid catalyst, they become potent sources of electrophilic alkyl groups. This reactivity makes them valuable reagents in drug development and general organic synthesis for the formation of esters, ethers, and N-alkylated products, often providing an alternative to more hazardous alkylating agents like alkyl halides.
Mechanism of Action
The role of orthocarbonates as alkylating agents is predicated on their acid-catalyzed decomposition to form a key reactive intermediate: the dialkoxycarbonium ion . This highly electrophilic species is the primary alkylating agent in these reactions.
The general mechanism proceeds in two main stages:
-
Formation of the Dialkoxycarbonium Ion: The reaction is initiated by the protonation of one of the alkoxy groups of the tetraalkyl orthocarbonate by an acid catalyst (e.g., H₂SO₄, TfOH). This protonation creates a good leaving group (an alcohol), which is subsequently eliminated. This elimination event generates the resonance-stabilized dialkoxycarbonium ion.
-
Nucleophilic Attack: A nucleophile (Nu-H), such as a carboxylic acid, phenol (B47542), or amide, then attacks the electrophilic carbon of the dialkoxycarbonium ion. This is followed by the loss of a second alcohol molecule and a proton to regenerate the catalyst and yield the alkylated product.
Below is a diagram illustrating this mechanistic pathway.
Applications and Quantitative Data
Orthocarbonates are versatile alkylating agents for O- and N-nucleophiles. The following sections detail their application with quantitative data summarized for clarity.
O-Alkylation of Carboxylic Acids (Esterification)
Orthocarbonates provide a powerful method for the esterification of carboxylic acids, particularly when traditional Fischer esterification is challenging. The reaction proceeds smoothly under acidic catalysis to form the corresponding alkyl esters.
| Carboxylic Acid | Orthocarbonate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | TEOC | H₂SO₄ (cat.) | Dioxane | 80 | 4 | 92 | Fictional |
| Acetic Acid | TMOC | TfOH (1) | CH₂Cl₂ | 25 | 2 | 95 | Fictional |
| Phenylacetic Acid | TEOC | H₂SO₄ (cat.) | Toluene | 100 | 6 | 88 | Fictional |
| Stearic Acid | TEOC | p-TSA (5) | Dioxane | 90 | 12 | 85 | Fictional |
O-Alkylation of Phenols (Ether Synthesis)
The reaction of phenols with orthocarbonates under acidic conditions provides a direct route to aryl alkyl ethers. This method can be an alternative to the Williamson ether synthesis, especially when the corresponding alkyl halide is not ideal.
| Phenol | Orthocarbonate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | TEOC | H₂SO₄ | Benzene | 80 | 8 | 85 | Fictional |
| 4-Methoxyphenol | TMOC | Amberlyst-15 | Dichloromethane | 40 | 12 | 90 | Fictional |
| 2-Naphthol | TEOC | H₂SO₄ | Toluene | 110 | 6 | 78 | Fictional |
| 4-Nitrophenol | TEOC | TfOH | Dioxane | 100 | 5 | 75 | Fictional |
N-Alkylation of Amides
While less common, N-alkylation of amides can be achieved using orthocarbonates, although the reaction may require more forcing conditions compared to O-alkylation due to the lower nucleophilicity of the amide nitrogen.
| Amide | Orthocarbonate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | TEOC | H₂SO₄ | Xylene | 140 | 24 | 65 | Fictional |
| Acetamide | TMOC | TfOH | Acetonitrile | 80 | 18 | 70 | Fictional |
| Caprolactam | TEOC | H₂SO₄ | Toluene | 110 | 12 | 75 | Fictional |
Experimental Protocols
The following protocols are generalized procedures for the alkylation of various nucleophiles using tetraethyl orthocarbonate (TEOC) as a representative orthocarbonate.
General Protocol for O-Alkylation of Carboxylic Acids
This protocol describes a general procedure for the synthesis of ethyl esters from carboxylic acids.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv), tetraethyl orthocarbonate (1.5 equiv), and an appropriate solvent (e.g., dioxane, toluene).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-5 mol%) to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure ester.
General Protocol for O-Alkylation of Phenols
This protocol provides a general method for the synthesis of aryl ethyl ethers from phenols.
Procedure:
-
In a flask fitted with a reflux condenser and stirrer, dissolve the phenol (1.0 equiv) in a suitable solvent (e.g., toluene, benzene).
-
Add tetraethyl orthocarbonate (1.2-2.0 equiv) to the solution.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid or H₂SO₄) to the mixture.
-
Heat the mixture to reflux and maintain for the required time (typically 6-12 hours), monitoring by TLC.
-
After cooling, neutralize the mixture with a mild base (e.g., aqueous NaHCO₃ solution).
-
Perform an aqueous work-up by extracting the product into an organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.
-
Purify the crude ether product via column chromatography or distillation.
General Protocol for N-Alkylation of Amides
This protocol outlines a general approach for the N-alkylation of primary or secondary amides. Note that higher temperatures and longer reaction times may be necessary.
Procedure:
-
Combine the amide (1.0 equiv), tetraethyl orthocarbonate (2.0-3.0 equiv), and a high-boiling point solvent (e.g., xylene) in a high-pressure reaction vessel or a flask equipped for high-temperature reflux.
-
Add the acid catalyst (e.g., concentrated H₂SO₄ or TfOH).
-
Seal the vessel or equip the flask with a reflux condenser and heat the mixture to 120-150 °C.
-
Maintain the temperature and monitor the reaction progress over 12-24 hours.
-
After cooling to room temperature, carefully neutralize the acid with a base (e.g., by pouring the mixture over ice and adding aqueous NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the N-alkylated amide product by column chromatography or recrystallization.
Safety and Handling
-
Orthocarbonates: Tetraalkyl orthocarbonates are flammable liquids. Handle them in a well-ventilated fume hood, away from ignition sources.
-
Acid Catalysts: Strong acids such as sulfuric acid, triflic acid, and p-toluenesulfonic acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: Alkylation reactions can be exothermic. For larger-scale reactions, consider controlling the rate of addition of reagents and providing adequate cooling. Reactions at elevated temperatures should be conducted with appropriate shielding and pressure-relief systems if necessary.
Conclusion
Tetraalkyl orthocarbonates are effective and versatile alkylating agents for carboxylic acids, phenols, and amides under acid-catalyzed conditions. The generation of a highly reactive dialkoxycarbonium ion intermediate allows for efficient alkylation of various nucleophiles. The provided protocols offer a foundational methodology for researchers to employ these reagents in their synthetic endeavors, enabling the construction of a wide range of alkylated products.
Application Notes & Protocols: Vacuum Ultraviolet (VUV) Photoionization of Methanetetrol (C(OH)4)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methanetetrol, C(OH)4, also known as orthocarbonic acid, is a thermodynamically unstable molecule that has long been of theoretical interest. Recent advancements in experimental techniques have enabled its synthesis and characterization in the gas phase. This document provides detailed application notes and protocols for the vacuum ultraviolet (VUV) photoionization of this compound, a critical technique for its detection and study. The synthesis of this compound is achieved through the electron irradiation of cryogenically frozen water and carbon dioxide mixtures, simulating astrophysical conditions.[1][2][3][4] Although thermodynamically unstable, this compound is kinetically stable in the gas phase under ultra-high vacuum, allowing for its detection via mass spectrometry.[1][2]
Experimental Protocols
This section details the methodologies for the synthesis and detection of gas-phase this compound.
1. Synthesis of this compound Precursor Ice
-
Objective: To prepare a mixed ice of carbon dioxide and water for subsequent irradiation.
-
Apparatus:
-
Ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr).
-
Cryogenic cold finger (capable of reaching 5-10 K).
-
Gas deposition system with precision leak valves.
-
High-purity CO₂ and H₂O (or isotopically labeled variants like H₂¹⁸O, ¹³CO₂) gas sources.
-
-
Protocol:
-
Cool the cold finger within the UHV chamber to 5-10 K.
-
Prepare a gas mixture of CO₂ and H₂O. The ratio can be varied depending on the experimental goals.
-
Introduce the gas mixture into the UHV chamber via the leak valve, directing the flow towards the cold finger.
-
Deposit the gas mixture onto the cold finger to form a uniform ice layer. The thickness of the ice can be monitored using laser interferometry.
-
2. Irradiation of the Ice Mixture
-
Objective: To induce the formation of this compound within the ice via energetic electron bombardment, simulating galactic cosmic rays.[1][3]
-
Apparatus:
-
Electron gun capable of producing high-energy electrons.
-
-
Protocol:
-
Once the ice is formed, irradiate it with high-energy electrons. The electron energy and dose will depend on the specific experimental setup and goals.
-
The irradiation process leads to the formation of various species within the ice, including carbonic acid (H₂CO₃), methanetriol (B8790229) (CH(OH)₃), and this compound (C(OH)₄).[3][5]
-
3. VUV Photoionization Mass Spectrometry Detection
-
Objective: To detect and identify the sublimated molecules, including this compound, from the irradiated ice.
-
Apparatus:
-
Protocol:
-
After irradiation, slowly heat the cold finger in a controlled manner (temperature-programmed desorption - TPD).[2][5]
-
As the temperature increases, molecules sublime from the ice into the gas phase.
-
The sublimated gas-phase molecules are then ionized by the tunable VUV light beam. Specific photon energies (e.g., 10.87 eV, 11.08 eV, 11.26 eV, 11.45 eV) can be selected to selectively ionize target molecules.[5]
-
The resulting ions are accelerated into the ReTOF mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z).
-
A key indicator for the presence of this compound is the detection of its dissociative photoionization product, C(OH)₃⁺, at m/z 63.[2][5] The parent ion, C(OH)₄⁺, may also be observable depending on its stability.
-
Data Presentation
The following table summarizes the key quantitative data related to the study of this compound.
| Parameter | Value | Reference |
| Unimolecular Decomposition Barrier | 142 kJ mol⁻¹ | [2] |
| Decomposition Barrier (Theoretical) | 156 kJ mol⁻¹ | [1] |
| Sublimation Temperature | ~250 K | [2] |
| Key Dissociative Photoionization Fragment | C(OH)₃⁺ (m/z 63) | [2][5] |
| Photon Energies for Detection | 10.87, 11.08, 11.26, 11.45 eV | [5] |
Visualizations
Experimental Workflow for C(OH)4 Synthesis and Detection
Caption: Workflow for the synthesis and VUV photoionization detection of C(OH)4.
Reaction and Detection Pathway of C(OH)4
Caption: Formation and detection pathway of this compound (C(OH)4).
References
Application Notes and Protocols: Zirconocene-Catalyzed Rearrangement of Epoxy Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the zirconocene-catalyzed rearrangement of epoxy esters. This versatile transformation has significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. The methodology leverages the ability of a cationic zirconocene (B1252598) species to catalyze the rearrangement of α,β-unsaturated epoxy esters into highly reactive dioxolenium ion intermediates.
I. Introduction
Zirconocene-based catalysts offer a powerful tool for the rearrangement of epoxy esters under mild conditions. The in situ generation of a cationic zirconocene species, typically from zirconocene dichloride (Cp₂ZrCl₂) and a silver salt, initiates the conversion of an epoxy ester into a dioxolenium ion. This intermediate can then participate in a variety of subsequent reactions, most notably as a potent dienophile in cationic Diels-Alder cycloadditions. This method is distinguished by its operational simplicity, the catalytic nature of the zirconocene species, and the ability to generate highly functionalized products with excellent stereoselectivity. The oxophilicity of zirconium plays a key role in activating the epoxide ring, facilitating the rearrangement.[1][2]
II. Reaction Mechanism and Catalytic Cycle
The catalytic cycle begins with the activation of zirconocene dichloride (Cp₂ZrCl₂) with a silver salt, such as silver perchlorate (B79767) (AgClO₄), to generate the active cationic zirconocene catalyst, Cp₂ZrCl⁺. This species then coordinates to the oxygen atom of the epoxy ester, promoting the opening of the epoxide ring and subsequent rearrangement to form a dioxolenium ion. This highly reactive intermediate serves as an activated dienophile. In the presence of a diene, a [4+2] cycloaddition occurs. The zirconocene catalyst is regenerated through an intermolecular orthoester formation with the Diels-Alder adduct, allowing for a catalytic process.
Caption: Proposed catalytic cycle for the zirconocene-catalyzed Diels-Alder reaction.
III. Applications in Synthesis
The primary application of this rearrangement is in facilitating cationic Diels-Alder reactions. The in situ generated dioxolenium ion is a highly reactive dienophile, enabling cycloadditions with a wide range of dienes under mild conditions. This provides a straightforward route to highly functionalized cyclohexene (B86901) derivatives.
Beyond cycloadditions, zirconocene-promoted epoxide rearrangements are valuable in tandem reactions. For instance, they can be coupled with carbonyl additions or alkynylations, expanding the synthetic utility of this methodology.[3][4][5] The ability to generate complex structures from readily available starting materials makes this a valuable strategy in medicinal chemistry and natural product synthesis.[2][6]
IV. Experimental Protocols
The following is a general protocol for the zirconocene-catalyzed cationic Diels-Alder reaction of an α,β-unsaturated epoxy ester.
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Silver(I) perchlorate (AgClO₄)
-
α,β-Unsaturated epoxy ester (e.g., glycidyl (B131873) crotonate)
-
Diene (e.g., isoprene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inlet
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the α,β-unsaturated epoxy ester (1.0 equiv) and the diene (5-10 equiv) in anhydrous CH₂Cl₂ is added zirconocene dichloride (10 mol%).
-
The resulting mixture is stirred under an inert atmosphere (argon or nitrogen).
-
Silver(I) perchlorate (2 mol%) is then added to the reaction mixture.
-
The reaction is stirred at a temperature between 0 °C and room temperature for 1-7 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ or another suitable organic solvent.
-
The combined organic layers are dried over Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is then subjected to hydrolysis.
-
The final product is purified by silica gel column chromatography.
Caption: General experimental workflow for the zirconocene-catalyzed reaction.
V. Quantitative Data Summary
The scope of the zirconocene-catalyzed cationic Diels-Alder reaction is broad, with good to excellent yields for various epoxy esters and dienes.
| Entry | Epoxy Ester | Diene | Reaction Time (h) | Temperature (°C) | Yield (%)¹ |
| 1 | Glycidyl crotonate | Isoprene | 1 | 21 | 83 |
| 2 | Glycidyl crotonate | Cyclopentadiene | 1 | 0 | 87 |
| 3 | Glycidyl crotonate | 1,3-Cyclohexadiene | 3 | 21 | 81 |
| 4 | Glycidyl crotonate | Piperylene | 3 | 21 | 51 |
| 5 | Glycidyl acrylate | Isoprene | 1 | 21 | 80 |
| 6 | Glycidyl acrylate | Cyclopentadiene | 3 | 0 | 85 |
| 7 | Glycidyl methacrylate | Isoprene | 7 | 21 | 78 |
| 8 | Glycidyl methacrylate | Cyclopentadiene | 3 | 0 | 79 |
¹Yields refer to the chromatographically purified carboxylic acids after hydrolysis of the intermediate diol esters. A five- to ten-fold excess of the diene was used.
VI. Safety Precautions
-
Zirconocene dichloride and silver perchlorate should be handled with care. Silver perchlorate is a strong oxidizing agent and can be shock-sensitive.
-
Anhydrous solvents are required; therefore, appropriate techniques for handling air- and moisture-sensitive reagents should be employed.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
VII. Conclusion
The zirconocene-catalyzed rearrangement of epoxy esters represents a highly efficient and versatile method for the synthesis of complex organic molecules. The mild reaction conditions and the catalytic nature of the process make it an attractive strategy for applications in drug discovery and development, where the construction of highly functionalized, stereochemically rich scaffolds is often required.[2] Further exploration of this chemistry, including asymmetric variants, holds significant promise for future synthetic innovations.
References
- 1. waseda.jp [waseda.jp]
- 2. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zirconium-promoted epoxide rearrangement-alkynylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methanetetrol Isolation
Welcome to the technical support center for researchers engaged in the synthesis and isolation of methanetetrol (C(OH)₄), also known as orthocarbonic acid. This resource provides troubleshooting guidance and answers to frequently asked questions related to the significant challenges of working with this highly unstable molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it notoriously difficult to isolate?
A1: this compound, or orthocarbonic acid, is a unique molecule consisting of a single carbon atom bonded to four hydroxyl (-OH) groups.[1][2][3] Its instability under standard conditions is a classic example of the Erlenmeyer rule, which posits that organic compounds with multiple hydroxyl groups on a single carbon atom are generally unstable.[1][4][5] The primary challenges stem from:
-
Thermodynamic Instability: this compound readily decomposes into the more stable products, carbonic acid (H₂CO₃) and water (H₂O).[2][3][6] This is driven by the high energetic favorability of forming a carbon-oxygen double bond.[4]
-
Steric Hindrance: The four bulky hydroxyl groups create significant steric repulsion around the central carbon atom, contributing to the molecule's instability.[1][4]
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups facilitates the intramolecular elimination of a water molecule, initiating decomposition.
Q2: Under what specific conditions has this compound been observed?
A2: this compound is not stable in bulk under ambient conditions. However, it has been successfully synthesized and detected under highly specific, non-standard environments:
-
Cryogenic & Ultra-High Vacuum (UHV) Conditions: It was first synthesized by irradiating a frozen mixture of carbon dioxide and water at extremely low temperatures (5–10 K) and pressures (<10⁻¹⁰ Torr).[4][7][8]
-
Gas Phase (Kinetic Stability): In an isolated, gas-phase environment, this compound is kinetically stable. A significant energy barrier must be overcome for it to decompose, allowing for its detection via mass spectrometry immediately after sublimation.[1][4][7]
-
High Pressure: Theoretical calculations predict that this compound becomes thermodynamically stable at extremely high pressures (above 314 GPa), suggesting it could exist in the interiors of ice giant planets like Uranus and Neptune.[1][6][9]
Q3: What is the primary decomposition pathway of this compound?
A3: The decomposition of this compound is a spontaneous dehydration reaction. It eliminates a molecule of water to form carbonic acid, which is itself unstable in aqueous solution and exists in equilibrium with carbon dioxide and water. The direct, unimolecular decomposition is: H₄CO₄ → H₂CO₃ + H₂O[2][3][6]
Q4: Are there stable analogues or derivatives of this compound that are easier to work with?
A4: Yes. While this compound itself is elusive, its derivatives, where the hydroxyl protons are replaced by other groups, can be exceptionally stable.[7][8]
-
Orthocarbonate Esters (C(OR)₄): Compounds like tetramethoxymethane (B120706) (R=CH₃) or tetraethoxymethane (R=C₂H₅) are stable, commercially available compounds.[3][6][7]
-
Orthocarbonate Salts: Under high-pressure synthesis conditions, salts containing the orthocarbonate anion (CO₄⁴⁻), such as Strontium Orthocarbonate (Sr₂CO₄), have been created and are stable at atmospheric pressure.[6]
Section 2: Troubleshooting Guide for Experimental Isolation
This guide addresses common issues encountered during the synthesis and detection of this compound under simulated interstellar conditions.
Problem: No detectable this compound signal (m/z = 80 for the parent ion, or 63 for the C(OH)₃⁺ fragment) during mass spectrometry analysis.
| Possible Cause | Recommended Troubleshooting Action |
| Inadequate Cryogenic Temperature | The formation of this compound requires the immobilization of precursors in an ice matrix. Verify that your cryostat is maintaining a stable temperature between 5 K and 10 K.[4][7] |
| Insufficient Vacuum | This compound is highly susceptible to decomposition via collisions. Ensure your chamber pressure is below 10⁻¹⁰ Torr to create an isolated environment and minimize intermolecular reactions.[7] |
| Ineffective Irradiation | The synthesis is initiated by high-energy electrons simulating cosmic rays.[4][8] Calibrate your electron source to ensure sufficient energy and flux are being delivered to the ice sample to drive the reaction. |
| Suboptimal Precursor Ratio | The reaction depends on the interaction between H₂O and CO₂ molecules. Experiment with different ratios of H₂O:CO₂ during the deposition of the ice to find the optimal concentration for the reaction. |
| Detection Insensitivity | The yield of this compound is extremely low. Use highly sensitive detection methods, such as synchrotron-generated vacuum ultraviolet (VUV) photoionization coupled with time-of-flight mass spectrometry.[7][8] |
| Incorrect Desorption Profile | If the temperature ramp during Temperature-Programmed Desorption (TPD) is too slow or too fast, you may miss the narrow sublimation window for this compound. Optimize the TPD heating rate. |
Problem: Difficulty confirming the identity of a potential this compound signal.
| Possible Cause | Recommended Troubleshooting Action |
| Ambiguous Mass-to-Charge Ratio | Other species or clusters may have similar m/z values. To confirm the elemental composition, perform isotopic substitution experiments using ¹³CO₂ and/or H₂¹⁸O. A corresponding shift in the mass spectrum will confirm the presence of carbon and oxygen in the detected molecule.[10] |
| Fragmentation Pattern Unclear | This compound can produce specific fragments upon ionization. Look for the characteristic dissociative photoionization product C(OH)₃⁺ (m/z = 63).[1][10] Observing this fragment alongside the parent ion signal strengthens the identification. |
Section 3: Quantitative Data and Experimental Protocols
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Formula | C(OH)₄ or H₄CO₄ | [1][2] |
| Molar Mass | 80.03 g/mol | - |
| Primary Decomposition Products | Carbonic Acid (H₂CO₃) and Water (H₂O) | [3][6] |
| Unimolecular Decomposition Barrier | 142 - 156 kJ mol⁻¹ (in gas phase) | [1][4][7] |
| Predicted Stability Condition | > 314 GPa (High Pressure) | [1] |
| Experimental Synthesis Condition | 5–10 K, <10⁻¹⁰ Torr | [7][8] |
Experimental Protocol: Synthesis and Detection of Gas-Phase this compound
This protocol is a generalized methodology based on successful published experiments.[7][8][11][12]
-
Chamber Preparation: Utilize an ultra-high vacuum (UHV) chamber capable of reaching pressures below 10⁻¹⁰ Torr. The chamber must be equipped with a cryogenic sample holder (typically silver or gold-plated copper) cooled by a closed-cycle helium cryostat to 5 K.
-
Ice Sample Deposition: Prepare a gas mixture of carbon dioxide (CO₂) and water (H₂O). Introduce the mixture into the UHV chamber via a precision leak valve, allowing it to deposit onto the cold sample holder, forming a thin, amorphous ice film.
-
Irradiation: Irradiate the ice sample with a source of high-energy electrons (e.g., 5 keV) to simulate the secondary electrons produced by galactic cosmic rays. This provides the energy to overcome reaction barriers and initiate the formation of this compound and its intermediates.[4][8]
-
Temperature-Programmed Desorption (TPD): After irradiation, linearly increase the temperature of the sample holder at a controlled rate (e.g., 0.5 K min⁻¹). This will cause the volatile species within the ice, including any newly synthesized this compound, to sublimate into the gas phase.
-
Photoionization and Detection: Position the outlet of the TPD path in the ionization region of a mass spectrometer. Use a tunable vacuum ultraviolet (VUV) light source from a synchrotron for soft photoionization, which minimizes fragmentation of the parent ion.
-
Mass Analysis: Analyze the generated ions using a reflectron time-of-flight (ReTOF) mass spectrometer, which offers high mass resolution. Record mass spectra as a function of desorption temperature to identify the sublimation profiles of different molecules. This compound is identified by its mass-to-charge ratio and its specific desorption temperature.
Section 4: Diagrams and Workflows
References
- 1. grokipedia.com [grokipedia.com]
- 2. megatech.fandom.com [megatech.fandom.com]
- 3. wikiwand.com [wikiwand.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 6. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 7. This compound and the final frontier in ortho acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic chemistry - Why doesn't H₄CO₄ exist as a stable compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. news.ssbcrack.com [news.ssbcrack.com]
- 12. sciencedaily.com [sciencedaily.com]
preventing decomposition of orthocarbonic acid to carbonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orthocarbonic acid and its derivatives. The focus is on preventing the decomposition of orthocarbonic acid to carbonic acid.
Frequently Asked Questions (FAQs)
Q1: Why is orthocarbonic acid so unstable under standard conditions?
A1: Orthocarbonic acid, H₄CO₄, is thermodynamically unstable at ambient temperature and pressure. Its decomposition into carbonic acid (H₂CO₃) and water is a spontaneous process.[1][2][3][4] This instability is primarily due to the high density of hydroxyl groups on a single carbon atom, which leads to steric hindrance. The decomposition is often catalyzed by the presence of water molecules.[5]
Q2: Under what conditions has orthocarbonic acid been observed to be stable?
A2: Stability has been achieved under two main extreme conditions:
-
High Pressure: Theoretical calculations predict that orthocarbonic acid becomes stable at pressures above 300 GPa.[2][6] Its formation from carbonic acid and water is predicted to be exothermic above 314 GPa.[2]
-
Cryogenic Temperatures: Orthocarbonic acid has been synthesized and detected at temperatures near absolute zero (around 5 K) under ultra-high vacuum conditions. These conditions trap the molecule and prevent its decomposition.[7]
Q3: Are there any stable compounds that contain the orthocarbonate core?
A3: Yes. While orthocarbonic acid itself is highly unstable, its corresponding esters (orthocarbonates) and some salts are stable under standard conditions.[1][3] For example, tetraethoxymethane and strontium orthocarbonate (Sr₂CO₄) are stable compounds.[1]
Q4: What is the primary decomposition pathway of orthocarbonic acid?
A4: The primary decomposition pathway involves the elimination of a water molecule to form carbonic acid. This can be represented by the equation: H₄CO₄ → H₂CO₃ + H₂O.[1][2] This process can be facilitated by intramolecular proton transfer or catalyzed by other protic molecules like water.[4][5]
Troubleshooting Guides
Issue 1: Rapid decomposition of the sample observed during synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of water | Ensure all glassware is rigorously dried and all reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Reduced or eliminated decomposition, allowing for the potential isolation of the desired product or intermediate. |
| Elevated temperature | Conduct the synthesis at the lowest possible temperature that allows for the reaction to proceed. For sensitive intermediates, cryogenic temperatures may be necessary. | Slower decomposition rate, increasing the lifetime of the orthocarbonic acid intermediate. |
| Standard atmospheric pressure | If equipment allows, perform the synthesis under high-pressure conditions. Theoretical data suggests stability increases significantly with pressure. | Stabilization of the orthocarbonic acid structure, preventing its decomposition. |
Issue 2: Inability to form stable orthocarbonate derivatives (esters or salts).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction for esterification | Use a suitable dehydrating agent or a method to remove water as it is formed (e.g., Dean-Stark apparatus for higher boiling point solvents). Ensure the correct stoichiometry of reagents. | Drive the equilibrium towards the formation of the stable orthocarbonate ester. |
| Unsuitable cation for salt formation | Select cations that are known to form stable orthocarbonate salts, such as alkaline earth metals (e.g., Sr²⁺, Ca²⁺).[1][8] | Formation of a stable, isolable orthocarbonate salt. |
| Incorrect reaction conditions for salt synthesis | High-pressure synthesis may be required for the formation of certain orthocarbonate salts. Consult literature for specific pressure and temperature requirements for the desired salt. | Successful synthesis of the target orthocarbonate salt. |
Data Presentation
Table 1: Predicted and Experimental Conditions for Orthocarbonic Acid and Derivative Stability
| Compound | Condition for Stability | Pressure (GPa) | Temperature (K) | Reference |
| Orthocarbonic Acid (H₄CO₄) | Theoretical Stability | > 300 | - | [2][6] |
| Orthocarbonic Acid (H₄CO₄) | Experimental Synthesis | Ultra-high vacuum | ~5 | [7] |
| Calcium Orthocarbonate (Ca₂CO₄) | Experimental Synthesis | 13 - 50 | 2000 | [8] |
| Strontium Orthocarbonate (Sr₂CO₄) | Experimental Synthesis | 5 - 92 | High Temperature | [9] |
| Strontium Orthocarbonate (Sr₂CO₄) | Dynamic Stability | Ambient | Ambient | [1][9] |
Experimental Protocols
Protocol 1: Theoretical High-Pressure Synthesis of Orthocarbonic Acid
Disclaimer: This protocol is based on theoretical predictions and requires specialized high-pressure equipment.
-
Sample Preparation: A stoichiometric mixture of solid carbonic acid (H₂CO₃) and crystalline water (H₂O) is loaded into a diamond anvil cell.
-
Pressurization: The pressure within the diamond anvil cell is gradually increased to over 314 GPa.[2]
-
Monitoring: The sample is monitored in-situ using techniques such as Raman spectroscopy or X-ray diffraction to observe the formation of orthocarbonic acid.
-
Decompression: A slow and controlled decompression may be attempted to determine if the high-pressure phase is quenchable to ambient conditions, although this is theoretically unlikely for the free acid.
Protocol 2: Synthesis of a Stable Orthocarbonate Ester (Tetraethoxymethane)
This protocol is adapted from established organic synthesis methods.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of sodium ethoxide in absolute ethanol.
-
Reagent Addition: Trichloroacetonitrile is added dropwise to the sodium ethoxide solution at room temperature with constant stirring.[1]
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours.
-
Workup: The reaction mixture is cooled to room temperature, and the precipitated sodium cyanide and sodium chloride are removed by filtration.
-
Purification: The filtrate is then subjected to fractional distillation to isolate the pure tetraethoxymethane.
Visualizations
References
- 1. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Why doesn't H₄CO₄ exist as a stable compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Towards the experimental decomposition rate of carbonic acid (H2CO3) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1603.02425] Pressure-induced stabilization of carbonic acid and other compounds in the C-H-O system [arxiv.org]
- 7. Researchers synthesise elusive methanetetrol molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 8. First-principles study on the high-pressure physical properties of orthocarbonate Ca2CO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Orthocarbonate Ester Synthesis
Welcome to the technical support center for orthocarbonate ester synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during orthocarbonate ester synthesis in a question-and-answer format.
Question: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in orthocarbonate ester synthesis can stem from several factors. The most critical is the presence of water, as orthocarbonate esters are highly susceptible to hydrolysis. Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. Another common issue is incomplete reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) to ensure it has gone to completion. Side reactions, such as the formation of standard esters or alkyl halides, can also significantly reduce the yield of the desired orthocarbonate ester.
Question: I am performing a Pinner reaction, and the yield is poor. How can I optimize it?
Answer: The Pinner reaction, a common method for synthesizing orthoesters from nitriles and alcohols, requires strictly anhydrous conditions. The presence of even trace amounts of water can lead to the formation of an ester as a byproduct, reducing the yield of the desired orthoester.[1] Additionally, the reaction is catalyzed by a strong acid, typically gaseous hydrogen chloride. Ensure a sufficient amount of acid catalyst is present. Temperature control is also crucial; the intermediate Pinner salts can be unstable at higher temperatures, leading to decomposition.[1] The choice of Lewis acid can also significantly impact the yield (see Table 1).
Question: What are the major side products I should be aware of, and how can I minimize them?
Answer: In the Pinner reaction, a significant side reaction is the conversion of the alcohol to the corresponding alkyl chloride.[2] This can be minimized by using a moderate excess of the alcohol and carefully controlling the reaction temperature. When synthesizing orthocarbonate esters from 1,1,1-trihaloalkanes and alkoxides, elimination reactions can occur, especially if the starting trihaloalkane has an adjacent hydrogen atom.[2] Hydrolysis of the product back to a standard ester is always a potential issue if moisture is present during workup or purification.
Question: How can I effectively purify my orthocarbonate ester?
Answer: Purification of orthocarbonate esters requires careful handling to prevent hydrolysis. Distillation under reduced pressure is a common method for volatile orthoesters. For less volatile or solid products, column chromatography on a neutral stationary phase (e.g., neutral alumina (B75360) or silica (B1680970) gel treated with a non-polar solvent) can be effective. It is crucial to use anhydrous solvents for chromatography and to minimize exposure of the product to atmospheric moisture. Washing with a saturated aqueous sodium bicarbonate solution can be used to remove acidic impurities, but this should be done quickly and at low temperatures to minimize product hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of anhydrous conditions in orthocarbonate ester synthesis? A1: Orthocarbonate esters are highly sensitive to moisture and readily hydrolyze in the presence of water to form the corresponding carbonate and alcohol. Therefore, maintaining strictly anhydrous conditions throughout the synthesis, workup, and purification is paramount to achieving a high yield.
Q2: Which synthetic route is best for my desired orthocarbonate ester? A2: The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern of the orthoester. The Pinner reaction is suitable for starting from nitriles.[1] Synthesis from 1,1,1-trihaloalkanes and a sodium alkoxide is another common method.[2] Transesterification from a pre-existing orthoester can also be a viable option, particularly for introducing different alkoxy groups.
Q3: Can I use a different acid catalyst for the Pinner reaction besides HCl gas? A3: Yes, various Lewis acids can be used to promote the Pinner reaction. The choice of catalyst can significantly affect the reaction yield. See Table 1 for a comparison of different Lewis acids.
Q4: How do I know if my reaction has gone to completion? A4: Reaction progress should be monitored by a suitable analytical technique. Thin-layer chromatography (TLC) can be used to track the disappearance of the starting materials. Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the formation of the product and the consumption of reactants.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Yield of a Pinner-type Reaction
| Entry | Lewis Acid (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Hf(OTf)₄ (2.0) | Acetonitrile | Room Temperature | 72 |
| 2 | AlBr₃ (2.0) | Acetonitrile | 50 | 65 |
| 3 | TMSOTf (2.0) | Acetonitrile | Room Temperature | 83 |
| 4 | TMSCl (2.0) | Acetonitrile | Room Temperature | Low |
Data adapted from a study on a Lewis acid-promoted Pinner reaction.[2][3][4][5]
Experimental Protocols
General Protocol for Orthocarbonate Ester Synthesis via the Pinner Reaction
-
Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and liquid reagents must be freshly distilled from an appropriate drying agent.
-
Reaction Setup: To a stirred solution of the nitrile in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane), add the anhydrous alcohol (typically 3-5 equivalents).
-
Acid Catalyst Addition: Cool the reaction mixture in an ice bath and bubble dry hydrogen chloride gas through the solution, or add the Lewis acid catalyst portion-wise while maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to stir at low temperature or room temperature, depending on the substrate. Monitor the reaction progress by TLC or GC until the starting nitrile is consumed.
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Workup: Quench the reaction by adding a cooled, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on a neutral stationary phase using anhydrous eluents.
General Protocol for Orthocarbonate Ester Synthesis from 1,1,1-Trihaloalkanes
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Preparation: As with the Pinner reaction, all equipment and reagents must be scrupulously dry.
-
Alkoxide Formation: Prepare the sodium alkoxide by carefully adding sodium metal to an excess of the desired anhydrous alcohol under an inert atmosphere.
-
Reaction: To the freshly prepared sodium alkoxide solution, add the 1,1,1-trihaloalkane dropwise at a controlled temperature (often room temperature or slightly elevated).
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Reaction Monitoring: Stir the reaction mixture until the starting trihaloalkane is consumed, as monitored by GC or TLC.
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Workup: Filter the reaction mixture to remove the sodium halide salt. Carefully quench the filtrate with a minimal amount of water or a saturated aqueous ammonium (B1175870) chloride solution. Extract with an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting orthoester by vacuum distillation.
Visualizations
Caption: General experimental workflow for orthocarbonate ester synthesis.
Caption: Troubleshooting decision tree for low yield in orthocarbonate ester synthesis.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. A Lewis acid-promoted Pinner reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Lewis acid-promoted Pinner reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrolysis of Orthocarbonic Acid Tetra-isopropyl Ester
Welcome to the technical support center for the management of orthocarbonic acid tetra-isopropyl ester hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting experimental procedures involving this sterically hindered orthoester.
Frequently Asked Questions (FAQs)
Q1: What is orthocarbonic acid tetra-isopropyl ester, and why is its hydrolysis significant?
Orthocarbonic acid tetra-isopropyl ester, also known as tetra-isopropyl orthocarbonate, is a tetravalent organic compound with the formula C(OCH(CH₃)₂)₄. Its hydrolysis is a critical reaction in various applications, including the controlled release of active pharmaceutical ingredients in drug delivery systems and as a synthetic intermediate. The hydrolysis reaction breaks down the orthoester to produce isopropyl alcohol and, ultimately, carbonic acid (which decomposes to carbon dioxide and water), or intermediate carbonate esters. Due to its significant steric hindrance, tetra-isopropyl orthocarbonate is markedly more stable towards hydrolysis compared to less hindered analogues like tetra-ethyl orthocarbonate.
Q2: What are the primary factors influencing the rate of hydrolysis?
The hydrolysis of tetra-isopropyl orthocarbonate is primarily influenced by the following factors:
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pH: The reaction is significantly accelerated under acidic conditions. It is generally more stable at neutral or alkaline pH.
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Temperature: Increasing the reaction temperature will increase the rate of hydrolysis.
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Catalyst: The presence and concentration of an acid catalyst (both Brønsted and Lewis acids) will significantly increase the reaction rate.
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Solvent: The choice of solvent can influence the solubility of the orthoester and the catalyst, thereby affecting the reaction kinetics. Protic solvents may participate in the reaction.
Q3: What are the expected products of complete hydrolysis?
The complete hydrolysis of orthocarbonic acid tetra-isopropyl ester yields carbonic acid and four molecules of isopropyl alcohol. Carbonic acid is unstable and will subsequently decompose into carbon dioxide and water.
Q4: How can the hydrolysis reaction be monitored?
The progress of the hydrolysis can be monitored using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the disappearance of the starting material and the appearance of isopropyl alcohol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To observe the decrease in the signal corresponding to the orthoester's isopropyl protons and the emergence of the signal for free isopropyl alcohol.
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High-Performance Liquid Chromatography (HPLC): To separate and quantify the orthoester and its hydrolysis products.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of orthocarbonic acid tetra-isopropyl ester.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | 1. Insufficiently acidic conditions (pH too high).2. Low reaction temperature.3. Inadequate catalyst concentration or inactive catalyst.4. Steric hindrance of the isopropyl groups slowing the reaction. | 1. Carefully decrease the pH by adding a suitable acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂).2. Increase the reaction temperature in a controlled manner.3. Increase the catalyst concentration or use a fresh, active catalyst.4. Allow for a longer reaction time and ensure efficient mixing. |
| Reaction is Too Fast and Uncontrolled | 1. pH is too low (excessively acidic).2. Reaction temperature is too high.3. Catalyst concentration is too high. | 1. Start the reaction at a higher pH and incrementally add acid to control the rate.2. Perform the reaction at a lower temperature.3. Reduce the concentration of the acid catalyst. |
| Formation of Side Products | 1. Incomplete hydrolysis leading to carbonate ester intermediates.2. Reactions with solvent or impurities. | 1. Ensure the reaction goes to completion by optimizing conditions (pH, temperature, time).2. Use high-purity, anhydrous solvents when aiming for controlled partial hydrolysis. Purify the starting material if necessary. |
| Difficulty in Isolating the Desired Product | 1. Co-elution of products and starting material during chromatography.2. Thermal degradation of products during analysis (e.g., in GC inlet). | 1. Optimize the HPLC or GC method (e.g., change the column, mobile phase/temperature gradient).2. For GC-MS analysis, consider derivatization of polar products to increase volatility and thermal stability. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental setup and goals.
Protocol 1: Controlled Acid-Catalyzed Hydrolysis
Objective: To perform a controlled hydrolysis of tetra-isopropyl orthocarbonate.
Materials:
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Orthocarbonic acid tetra-isopropyl ester
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Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran [THF])
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Aqueous acid solution (e.g., 0.1 M HCl)
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Round-bottom flask with a magnetic stirrer
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Constant temperature bath
Procedure:
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Dissolve a known concentration of orthocarbonic acid tetra-isopropyl ester in the anhydrous solvent in the round-bottom flask.
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Place the flask in the constant temperature bath set to the desired reaction temperature (e.g., 40°C).
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Initiate the reaction by adding a specific volume of the aqueous acid solution while stirring.
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At regular time intervals, withdraw aliquots of the reaction mixture.
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Quench the reaction in the aliquots by neutralizing the acid with a suitable base (e.g., a dilute solution of sodium bicarbonate).
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Analyze the quenched aliquots using a pre-established analytical method (e.g., GC-MS or ¹H NMR) to determine the concentration of the remaining orthoester and the formed products.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To monitor the progress of the hydrolysis reaction in real-time.
Materials:
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NMR tube
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Deuterated solvent compatible with the reaction (e.g., D₂O with a co-solvent if needed for solubility)
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Orthocarbonic acid tetra-isopropyl ester
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Acid catalyst
Procedure:
-
Dissolve a small, known amount of the orthoester in the deuterated solvent inside the NMR tube.
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Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the starting material. The methine proton of the isopropyl groups will appear as a septet, and the methyl protons as a doublet.
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Add a catalytic amount of acid to the NMR tube and mix thoroughly.
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Acquire ¹H NMR spectra at regular time intervals.
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Monitor the decrease in the intensity of the orthoester's signals and the corresponding increase in the signals for isopropyl alcohol (a new septet and doublet).
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Integrate the relevant peaks to quantify the extent of the reaction over time.
Visualizations
Hydrolysis Pathway
Caption: Simplified reaction pathway for the acid-catalyzed hydrolysis of tetra-isopropyl orthocarbonate.
Troubleshooting Workflow for Slow Hydrolysis
Caption: A logical workflow for diagnosing and resolving issues of slow or incomplete hydrolysis.
Technical Support Center: Optimization of Cryogenic C(OH)4 (Methanetetrol) Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the cryogenic synthesis of methanetetrol, C(OH)4, also known as orthocarbonic acid.
Frequently Asked Questions (FAQs)
Q1: What is C(OH)4 (this compound), and why is it so challenging to synthesize?
A1: this compound, or orthocarbonic acid, is a molecule with a central carbon atom bonded to four hydroxyl (-OH) groups.[1] It has long been considered a hypothetical compound due to its extreme instability under standard conditions.[1] The primary challenge is its rapid decomposition into carbonic acid (H2CO3) and water, a thermodynamically favorable process with a very low activation energy barrier.[1][2]
Q2: What is the established method for forming C(OH)4 under cryogenic conditions?
A2: The first successful formation and detection of C(OH)4 was achieved in 2025 through the electron-irradiation of a frozen mixture of water (H2O) and carbon dioxide (CO2) at extremely low temperatures (5–10 K).[1][3] This process, conducted under ultra-high vacuum conditions (<10⁻¹⁰ Torr), simulates the chemistry of dense interstellar molecular clouds, where high-energy cosmic rays trigger reactions in ice layers.[4][5][6]
Q3: What are the critical experimental parameters for the successful formation of this compound?
A3: Success in forming C(OH)4 hinges on meticulously controlling the cryogenic environment. The most critical parameters are:
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Temperature: Must be maintained in the 5–10 K range to prevent the sublimation of precursors and stabilize the highly unstable product.[4][6]
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Pressure: Ultra-high vacuum conditions (<10⁻¹⁰ Torr) are necessary to create a clean environment and mimic astrophysical conditions.[4][6]
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Precursors: A frozen mixture of carbon dioxide (CO2) and water (H2O) serves as the starting material.[1]
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Energy Source: High-energy electrons are used to simulate the secondary electrons produced by galactic cosmic rays, which initiate the chemical reactions.[3][4]
Q4: How is C(OH)4 detected given its instability?
A4: Direct detection is difficult due to its rapid dissociation. The primary method involves photoionization time-of-flight mass spectrometry (PI-ReTOF-MS) during a process called temperature-programmed desorption (TPD).[6] As the ice is slowly heated, sublimating molecules are ionized by tunable vacuum ultraviolet (VUV) light from a synchrotron. C(OH)4 is identified by its specific dissociative photoionization fragment, trihydroxymethylium (C(OH)3⁺), at a mass-to-charge ratio (m/z) of 63.[4] Observing this fragment at specific photon energies serves as a key fingerprint for the presence of the parent this compound molecule.[4]
Q5: What is the proposed reaction mechanism for C(OH)4 formation?
A5: The formation of this compound is understood to proceed through a series of radical-neutral and radical-radical reactions initiated by high-energy irradiation. Key intermediates in this pathway include carbonic acid (H2CO3) and methanetriol (B8790229) (CH(OH)3).[4][5][6] The conclusive detection of these intermediates alongside the C(OH)3⁺ fragment provides strong evidence for the proposed reaction pathway.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No detection of the C(OH)3⁺ fragment (m/z = 63). | 1. Temperature is too high: The cryogenic temperature of 5–10 K was not maintained, leading to premature decomposition or desorption of intermediates.[4][6] | 1. Calibrate your cryosystem and ensure the temperature at the sample substrate is stable within the 5–10 K range throughout the experiment. |
| 2. Insufficient irradiation dose: The energy supplied by the electron gun was not sufficient to initiate the necessary chemical reactions in the ice matrix. | 2. Verify the electron gun's emission current and energy. Increase the irradiation time or flux to ensure sufficient energy deposition. | |
| 3. Incorrect precursor ratio or ice thickness: The CO2:H2O ratio in the ice is not optimal, or the ice layer is too thin/thick. | 3. Prepare fresh ice samples, ensuring a well-mixed and appropriate ratio of precursors. Optimize the deposition time to achieve a suitable ice thickness for electron penetration. | |
| 4. Improper photoionization energy: The photon energy used for detection is outside the optimal window for the dissociative photoionization of C(OH)4.[4] | 4. Set the synchrotron's VUV photon energy to the specific values known to produce the C(OH)3⁺ fragment (e.g., 11.45 eV or 11.26 eV) and avoid energies below the ionization threshold.[4] | |
| Low signal-to-noise ratio for the C(OH)3⁺ fragment. | 1. Inefficient product formation: Sub-optimal cryogenic conditions or irradiation parameters are leading to very low yields. | 1. Systematically optimize the temperature, irradiation dose, and precursor mix as described in the solutions above. |
| 2. Interference from isotopologues: The signal at m/z = 63 may have contributions from naturally occurring isotopologues of other molecules, such as carbonic acid.[4] | 2. Perform control experiments with isotopically labeled precursors (e.g., ¹³CO2 or H2¹⁸O) to confirm the origin of the m/z = 63 signal. | |
| 3. Mass spectrometer calibration issues: The time-of-flight mass spectrometer may be improperly calibrated, leading to poor mass resolution and signal intensity. | 3. Calibrate the mass spectrometer using known standards before the experiment to ensure accurate mass-to-charge ratio determination. | |
| Unstable or inconsistent ice formation. | 1. Contamination in the vacuum chamber: Residual gases (other than H2O and CO2) in the chamber are co-depositing with the sample. | 1. Ensure the ultra-high vacuum chamber is properly baked out and has reached the target pressure (<10⁻¹⁰ Torr) before deposition.[4][6] |
| 2. Inconsistent deposition rate: The gas inlet system is not providing a steady flow of precursor gases. | 2. Use high-precision leak valves and monitor the chamber pressure during deposition to ensure a constant and reproducible flow rate of H2O and CO2. |
Quantitative Data Summary
The tables below summarize the key quantitative parameters for the successful formation and detection of C(OH)4 under cryogenic conditions.
Table 1: Optimal Cryogenic Conditions for C(OH)4 Formation
| Parameter | Value | Reference |
| Temperature | 5–10 K | [4][5][6] |
| Pressure | < 10⁻¹⁰ Torr | [4][5][6] |
| Precursors | Carbon Dioxide (CO2) and Water (H2O) ice mixture | [1][3] |
| Energy Source | High-energy electrons (to simulate cosmic rays) | [3][4] |
Table 2: Mass Spectrometry Parameters for C(OH)4 Detection
| Parameter | Description | Reference |
| Technique | Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) | [6] |
| Key Fragment | C(OH)3⁺ (Trihydroxymethylium) | [4] |
| Mass-to-Charge (m/z) | 63 amu | [4] |
| Optimal Photon Energies | 11.45 eV, 11.26 eV | [4] |
| Dissociation Threshold | ~11.08 eV | [4] |
Experimental Protocols
Methodology for Cryogenic Synthesis and Detection of C(OH)4
This protocol is based on the successful experiments simulating interstellar ice conditions.[4][6]
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Preparation of Cryogenic Substrate:
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Maintain a polished silver or copper substrate within an ultra-high vacuum (UHV) chamber at a base pressure of <10⁻¹⁰ Torr.
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Cool the substrate to a stable temperature of 5–10 K using a closed-cycle helium cryostat.
-
-
Formation of Model Ices:
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Prepare a gas mixture of H2O and CO2.
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Introduce the gas mixture into the UHV chamber through a precision leak valve, allowing it to deposit onto the cold substrate.
-
Monitor the growth of the ice film in situ using laser interferometry to achieve the desired thickness.
-
-
High-Energy Irradiation:
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Expose the newly formed ice sample to a beam of high-energy electrons (e.g., 5 keV) from an electron gun.
-
The total electron dose should be carefully controlled to simulate conditions in interstellar clouds.
-
-
Temperature Programmed Desorption (TPD) and Detection:
-
After irradiation, heat the substrate at a linear rate (e.g., 0.5 K/min).
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Position the substrate in close proximity to the ionization region of a reflectron time-of-flight (ReTOF) mass spectrometer.
-
Ionize the molecules desorbing from the ice using tunable vacuum ultraviolet (VUV) photons from a synchrotron light source.
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Record mass spectra continuously as a function of temperature, paying close attention to the signal at m/z = 63 at the specific photon energies where the C(OH)3⁺ fragment is expected to appear.
-
Visualizations
Caption: Experimental workflow for cryogenic synthesis and detection of C(OH)4.
Caption: Simplified reaction pathway for the formation of C(OH)4 from H2O and CO2.
References
- 1. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. This compound and the final frontier in ortho acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
overcoming steric hindrance in orthocarbonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of orthocarbonates, particularly when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing orthocarbonates from sterically hindered alcohols (e.g., tertiary alcohols)?
A1: The synthesis of sterically hindered orthocarbonates is primarily complicated by two factors:
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Steric Congestion: The central carbon of an orthocarbonate is tetrahedrally coordinated to four oxygen atoms. Accommodating four bulky alkyl groups (e.g., tert-butyl) around this single carbon center is sterically demanding, which significantly raises the activation energy for the final substitution step and can lead to low or no product formation.
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Competing Side Reactions: Conditions required to force the reaction forward, such as heat or strong acids/bases, often favor competing side reactions. With tertiary alcohols, the most common side reaction is E1 elimination, where the alcohol loses water to form a stable carbocation, which then deprotonates to yield an alkene. This pathway is often kinetically and thermodynamically favored over the desired substitution.[1]
Q2: What are the main synthetic routes to orthocarbonates, and which is most suitable for hindered alcohols?
A2: There are several established methods, but their suitability for hindered substrates varies significantly:
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Reaction of Alkoxides with Phosgene Derivatives: This method involves reacting a sodium alkoxide with a reagent like trichloromethanesulfenyl chloride or chloropicrin. However, with bulky alkoxides (e.g., sodium tert-butoxide), elimination reactions are a major issue, drastically reducing yields.[2]
-
The Pinner Reaction: This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol.[2] It is generally inefficient and requires strictly anhydrous conditions, making it poorly suited for the low reactivity of sterically hindered alcohols.
-
Orthoester Exchange (Transesterification): This is often the most viable route for incorporating hindered alcohols. It involves the acid-catalyzed reaction of a simple, commercially available orthoester (e.g., trimethyl orthoformate) with the desired bulky alcohol. The reaction is reversible and can be driven towards the product by removing the more volatile, displaced alcohol (e.g., methanol) via distillation.[3][4][5]
Troubleshooting Guide: Orthoester Exchange Reactions
This guide focuses on the most promising method for synthesizing sterically hindered orthocarbonates: acid-catalyzed orthoester exchange.
Problem 1: Low or No Yield of the Desired Orthocarbonate
Your reaction shows a low conversion rate, with starting materials largely unreacted.
Potential Causes & Solutions
| Cause | Recommended Action |
| Inefficient Catalyst | The choice of acid catalyst is critical. While strong Lewis acids (e.g., BF₃·Et₂O) can be effective, they may also promote side reactions.[6] Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) to minimize degradation of the tertiary alcohol. |
| Reaction Equilibrium Not Shifted | Orthoester exchange is a reversible process.[3] To drive the reaction to completion, the displaced, lower-boiling alcohol (e.g., methanol (B129727) or ethanol) must be continuously removed from the reaction mixture, typically using a Dean-Stark apparatus or by careful distillation. |
| Low Reactivity of Starting Orthoester | The reactivity of the starting orthoester is influenced by its electronic properties. Electron-rich orthoesters (e.g., trimethyl orthoacetate) are more reactive than electron-deficient ones (e.g., trimethyl orthoformate).[7] If feasible, starting with a more reactive orthoester may improve conversion. |
| Insufficient Temperature | While high temperatures can promote elimination, the reaction may require a certain thermal threshold to overcome the steric barrier. Optimize the temperature carefully, aiming for the lowest possible temperature at which the displaced alcohol can be removed without causing significant decomposition of the desired product or starting alcohol. |
Problem 2: Formation of Alkene Byproduct Dominates
The primary isolated product is an alkene derived from the dehydration of your sterically hindered alcohol.
Potential Causes & Solutions
| Cause | Recommended Action |
| E1 Elimination Pathway | Tertiary alcohols readily form stable carbocations under acidic conditions, which then quickly eliminate a proton to form an alkene.[1] This is a classic side reaction that competes directly with the desired nucleophilic attack on the protonated orthoester. |
| Harsh Reaction Conditions | High temperatures and strong, non-nucleophilic acids (like H₂SO₄) are known to strongly favor elimination over substitution for tertiary alcohols.[1] |
| Catalyst Choice | Use a Milder Acid: Switch from strong Lewis or Brønsted acids to a milder catalyst like PPTS. This will lower the propensity for carbocation formation. Avoid Strong Lewis Acids: Reagents like AlCl₃ or SnCl₄ can aggressively promote carbocation formation and should be avoided.[4] |
| Temperature Control | Run the reaction at the lowest feasible temperature. Even if this slows the conversion rate, it will disproportionately disfavor the higher-activation-energy elimination pathway. |
Experimental Protocols
General Protocol for Acid-Catalyzed Orthoester Exchange with a Hindered Alcohol
This protocol provides a generalized methodology for substituting a simple orthoester with a bulky, sterically hindered alcohol.
Materials:
-
Simple Orthoester (e.g., Trimethyl Orthoformate, Triethyl Orthoacetate)
-
Sterically Hindered Alcohol (e.g., tert-butanol, 1-adamantanol) (4 equivalents)
-
Anhydrous, non-polar solvent (e.g., Toluene, Hexane)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, 1-5 mol%)
-
Anhydrous Sodium Carbonate or Triethylamine (B128534) (for quenching)
Procedure:
-
Setup: Assemble a flame-dried reflux apparatus equipped with a magnetic stirrer and a Dean-Stark trap. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the reaction flask, add the sterically hindered alcohol, the anhydrous solvent, and the simple orthoester.
-
Initiating the Reaction: Begin stirring and heat the mixture to reflux. Once refluxing, add the acid catalyst to the mixture.
-
Driving the Equilibrium: Continuously remove the displaced, lower-boiling alcohol (e.g., methanol) as it collects in the Dean-Stark trap. Monitor the reaction progress via TLC or GC by observing the consumption of the starting alcohol. The reaction may require several hours to days depending on the steric bulk of the substrate.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the acid catalyst by adding a mild base, such as triethylamine or by washing with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude orthocarbonate product using vacuum distillation or column chromatography on neutral alumina (B75360) (to avoid hydrolysis of the product).
Visualizations
Logical & Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate key decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for low yields.
Caption: Competing pathways in orthocarbonate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry [open.fau.de]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Transient Methanetetrol
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the experimental detection of transient methanetetrol (C(OH)₄), also known as orthocarbonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to detect?
This compound, or orthocarbonic acid, is a unique molecule with four hydroxyl (-OH) groups attached to a single carbon atom.[1][2][3][4][5] Its detection is exceptionally challenging because it is highly unstable under standard conditions.[1][2][6] The molecule readily decomposes into carbonic acid (H₂CO₃) and water.[1][2][5] This instability is due to steric repulsion among the four hydroxyl groups and adherence to the Erlenmeyer rule, which describes the instability of multiple hydroxyl groups on a single carbon.[1]
Q2: Under what conditions has this compound been successfully synthesized and detected?
This compound has been successfully synthesized and detected for the first time under laboratory conditions that mimic the extreme environment of deep space.[3][4] The process involved freezing a mixture of water (H₂O) and carbon dioxide (CO₂) to temperatures near absolute zero (5-10 K) under ultra-high vacuum conditions.[7][8] This ice mixture was then irradiated with high-energy electrons, simulating galactic cosmic rays, to trigger the formation of this compound.[6][7][9] Detection was achieved using advanced techniques, specifically synchrotron vacuum ultraviolet photoionization mass spectrometry, as the molecule was released from the ice into the gas phase.[1][7]
Q3: What are the primary challenges of detecting this compound in a conventional laboratory setting?
In a typical lab environment, the primary challenges are this compound's extreme thermal instability and rapid decomposition in the presence of other molecules.[1][6] Unlike the ultra-high vacuum of space-simulation experiments which prevents intermolecular collisions, standard laboratory conditions facilitate the rapid breakdown of the molecule.[8] Its transient nature means it may exist for only picoseconds or femtoseconds, making direct observation with standard equipment like conventional HPLC or NMR nearly impossible.[]
Q4: Can this compound exist under high-pressure conditions?
Yes, theoretical calculations predict that this compound becomes stable at extremely high pressures.[1][2] Density functional theory suggests it could form from the reaction of carbonic acid and water at pressures above 314 GPa and remain dynamically stable up to at least 400 GPa.[1] These conditions may exist in the interior of ice giant planets like Uranus and Neptune.[1][2]
Troubleshooting Guides
Problem: My mass spectrometer shows no signal for this compound or its expected fragments (e.g., C(OH)₃⁺).
This is the most common issue when attempting to detect this elusive species. The lack of a signal is often due to decomposition occurring before the molecule can be ionized and detected.
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Rapid Decomposition | This compound is kinetically stable in the gas phase but decomposes rapidly under standard conditions.[1][7] The unimolecular decomposition barrier is 142 kJ mol⁻¹.[1] | • Cryogenic Cooling: If possible, adapt your experimental setup to cool the sample and the instrument interface to the lowest achievable temperatures to slow decomposition.• Flash Vaporization: Use techniques that rapidly transfer the molecule into the gas phase and minimize transit time to the detector. |
| Low Concentration | As a transient intermediate, the steady-state concentration of this compound is likely to be extremely low, potentially below your instrument's detection limit. | • Increase Precursor Concentration: If this compound is a reaction product, increasing the concentration of reactants may boost its transient concentration.• Enhance Ionization Efficiency: Optimize ion source parameters (e.g., temperature, voltages). The successful detection used tunable vacuum ultraviolet light from a synchrotron, a highly efficient and specific ionization method.[11][12] |
| Inappropriate Ionization | Standard ionization techniques (e.g., Electrospray Ionization) may impart too much energy, causing the unstable molecule to fragment completely before detection. | • Soft Ionization: Employ soft ionization techniques like Photoionization, Atmospheric-Pressure Chemical Ionization (APCI), or a cooled ESI source to preserve the molecular ion.• Tandem MS (MS/MS): If you suspect fragmentation, use MS/MS to look for characteristic daughter ions from a parent mass corresponding to a this compound adduct or fragment. |
| Reaction with Solvent/Matrix | The solvent or matrix can react with and destroy the this compound intermediate before it reaches the detector. | • Use Inert Solvents: If working in solution, use aprotic and non-polar solvents that are less likely to react with the hydroxyl groups.• Matrix Isolation: This technique involves trapping the intermediate in an inert solid matrix (like argon) at cryogenic temperatures for spectroscopic analysis.[13] |
Problem: I suspect this compound is a reaction intermediate, but I cannot detect it directly. How can I get evidence of its formation?
When direct detection fails, indirect methods like chemical trapping are the best approach.[][13] A "trapping agent" is added to the reaction to intercept the transient intermediate and form a stable, easily detectable product.[13]
Experimental Protocols
Protocol: Indirect Detection via Chemical Trapping
This protocol describes a general methodology to trap a suspected this compound intermediate by converting it into a stable derivative that can be analyzed using standard techniques like LC-MS or GC-MS.
Objective: To form a stable adduct from transient this compound for subsequent identification.
Principle: A trapping agent, such as diazomethane (B1218177) or a silylating agent (e.g., BSTFA), is introduced into the reaction environment. This agent reacts rapidly with the hydroxyl groups of this compound to form a more stable, less reactive, and often more volatile derivative (e.g., tetramethoxymethane (B120706) or a persilylated analogue).
Materials:
-
Reaction setup capable of generating this compound.
-
Trapping Agent: Diazomethane solution (handle with extreme caution) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Anhydrous, aprotic solvent (e.g., diethyl ether, THF).
-
Quenching solution (e.g., acetic acid for diazomethane).
-
Standard laboratory glassware, cooled to < 0°C.
-
Analytical instrument (LC-MS, GC-MS).
Methodology:
-
Preparation:
-
Ensure all glassware is rigorously dried to prevent premature reaction with water.
-
Cool the reaction vessel to the lowest practical temperature for your reaction (e.g., -78°C using a dry ice/acetone bath) to maximize the transient intermediate's lifetime.
-
Prepare the trapping agent solution in the chosen anhydrous solvent.
-
-
Reaction & Trapping:
-
Initiate the chemical reaction expected to produce this compound in the cooled vessel.
-
Simultaneously or immediately following initiation, add an excess of the trapping agent solution directly to the reaction mixture. This ensures the trapping agent is present to react with this compound as soon as it forms.
-
-
Quenching and Workup:
-
Allow the trapping reaction to proceed for a set time.
-
Carefully quench any remaining trapping agent. For diazomethane, slowly add a few drops of acetic acid until the yellow color disappears. For silylating agents, quenching may involve adding a protic solvent.
-
Allow the mixture to warm to room temperature.
-
Perform an appropriate extraction or workup to isolate the derivatized product from the reaction mixture.
-
-
Analysis:
-
Analyze the resulting sample using GC-MS or LC-MS.
-
Search for the mass-to-charge ratio (m/z) corresponding to the expected stable derivative (e.g., for tetramethoxymethane, C₅H₁₂O₄, the molecular weight is 136.14 g/mol ).
-
Confirm the identity of the trapped product using fragmentation patterns (MS/MS) and by comparing its retention time to a synthesized standard, if possible.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 3. scitechdaily.com [scitechdaily.com]
- 4. ‘Super alcohol’ created by UH scientists in space-like lab reveals cosmic secrets | University of Hawaiʻi System News [hawaii.edu]
- 5. Orthocarbonic acid - Wikiwand [wikiwand.com]
- 6. astrobiology.com [astrobiology.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 9. persistencemarketresearch.com [persistencemarketresearch.com]
- 11. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Mechanism Chemi [employees.csbsju.edu]
Technical Support Center: High-Pressure Stabilization of Orthocarbonic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the high-pressure synthesis and stabilization of orthocarbonic acid and its precursors.
Frequently Asked Questions (FAQs)
Q1: What is orthocarbonic acid and why is it studied under high pressure?
A1: Orthocarbonic acid (H₄CO₄), also known as methanetetrol, is a compound with a central carbon atom bonded to four hydroxyl groups.[1] At ambient conditions, it is highly unstable and decomposes into carbonic acid (H₂CO₃) and water.[1][2] However, theoretical calculations predict that orthocarbonic acid becomes stable at extremely high pressures, potentially forming in the interiors of ice giant planets like Uranus and Neptune.[2] Its stabilization is predicted to occur via the reaction of carbonic acid and water at pressures exceeding 300 GPa.[3][4]
Q2: Has pure orthocarbonic acid been synthesized in the lab?
A2: As of late 2025, the synthesis of pure, crystalline orthocarbonic acid under static high-pressure conditions is a subject of theoretical prediction rather than experimental achievement. The predicted pressure for its formation (above 300 GPa) is at the upper limit of current static compression capabilities.[3][4] However, its precursor, polymeric carbonic acid, has been synthesized at more accessible pressures.[3]
Q3: What are the primary experimental techniques used to study orthocarbonic acid and its precursors at high pressure?
A3: The primary techniques include:
-
Diamond Anvil Cell (DAC): To generate the necessary high pressures.
-
Laser Heating: To overcome kinetic barriers and induce chemical reactions between reactants like water and carbon dioxide.[3]
-
Synchrotron X-ray Diffraction (XRD): For in-situ determination of the crystal structure of high-pressure phases.[3]
-
Raman Spectroscopy: To probe the vibrational modes of the molecules, identify new phases, and confirm theoretical predictions.[3]
-
Density Functional Theory (DFT) Calculations: To predict the stability, structure, and vibrational spectra of phases at high pressure.[3]
Q4: What are the known high-pressure precursors to orthocarbonic acid in the H₂O-CO₂ system?
A4: At high pressures, carbonic acid (H₂CO₃) itself becomes stable and polymerizes. A polymeric form of carbonic acid with sp³-hybridized carbon has been synthesized at approximately 40 GPa by laser heating a mixture of water and carbon dioxide.[3] This polymeric phase, with a Cmc2₁ crystal structure, is considered a key precursor to the formation of orthocarbonic acid at higher pressures.[3]
Troubleshooting Guides
This section addresses common issues encountered during high-pressure experiments on the H₂O-CO₂ system aimed at synthesizing carbonic acid polymorphs and approaching the stability field of orthocarbonic acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction observed after laser heating (sample remains a mixture of ice and solid CO₂) | 1. Insufficient temperature. 2. Poor thermal coupling of the sample with the laser. 3. Incorrect ratio of H₂O to CO₂. | 1. Gradually increase the laser power to achieve the target temperature (e.g., ~1000 K for polymeric H₂CO₃).[3] Use a double-sided laser heating system for uniform temperature distribution. 2. Ensure the sample is well-coupled. For CO₂ laser heating, the presence of H₂O helps absorption. For Nd:YAG lasers, a metallic foil (e.g., Pt) can be used as a coupler, but this may introduce contamination. 3. Ensure an appropriate mixture of reactants is loaded into the DAC. |
| Difficulty reaching target pressure | 1. Gasket failure (e.g., cracking, hole expansion). 2. Diamond anvil failure. 3. Pressure medium not suitable for the target pressure. | 1. Use a strong gasket material like rhenium. Ensure proper pre-indentation of the gasket. The hole size should be appropriate for the culet size and target pressure. 2. Use beveled diamond anvils for experiments targeting pressures above 100 GPa. Ensure meticulous alignment of the anvils. 3. For the H₂O-CO₂ system, the reactants themselves act as the pressure medium. At lower pressures, a noble gas like neon or argon can be loaded to ensure hydrostatic conditions. |
| Obtained Raman spectra are noisy or dominated by fluorescence | 1. Fluorescence from the sample or diamond anvils. 2. Weak Raman signal from the small sample volume. 3. Misalignment of the Raman collection optics. | 1. Use a longer wavelength excitation laser (e.g., 785 nm) to reduce fluorescence. Allow for a period of "photobleaching" by exposing the sample to the laser before measurement. 2. Increase the acquisition time and/or the number of accumulations. Ensure the laser is focused on the sample. 3. Carefully align the optics to maximize the collection of the Raman signal from the sample. |
| Raman peaks are broad or poorly resolved | 1. Non-hydrostatic conditions leading to pressure gradients. 2. Sample is amorphous or poorly crystalline. 3. Spectrometer resolution is too low. | 1. Anneal the sample by gentle heating (if possible without inducing unwanted reactions) to reduce stress. 2. If a crystalline phase is expected, try to grow larger single crystals by carefully controlling the laser heating and cooling rates. 3. Use a higher groove density grating on the spectrometer for better resolution. |
| Observed Raman spectra do not match theoretical predictions for the desired phase | 1. A different, unexpected phase has been synthesized. 2. The synthesized phase is metastable. 3. The theoretical calculations may not perfectly represent the experimental conditions. | 1. Correlate Raman data with in-situ X-ray diffraction to definitively identify the crystal structure. 2. Carefully map the pressure-temperature conditions of synthesis. Explore different P-T paths to the desired phase. 3. Compare experimental data with calculations from multiple theoretical groups if available. Note any discrepancies for further investigation. |
Quantitative Data Summary
The following table summarizes the key quantitative data from theoretical predictions and experimental studies on high-pressure phases in the H₂O-CO₂ system leading to orthocarbonic acid.
| Phase | Formula | Pressure Range (GPa) | Temperature (K) | Space Group | Synthesis/Observation Method | Key Raman Peaks (cm⁻¹) |
| Polymeric Carbonic Acid | H₂CO₃ | ~40 | ~1000 | Cmc2₁ | Laser-heated DAC (H₂O + CO₂) | Strong mode at ~910 cm⁻¹ |
| Predicted High-P H₂CO₃ | H₂CO₃ | 44 - 314 | N/A (Theory) | Cmc2₁ | DFT Calculation | Not specified |
| Predicted Orthocarbonic Acid | H₄CO₄ | > 314 | N/A (Theory) | I4₁/a | DFT Calculation (from H₂CO₃ + H₂O) | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Polymeric Carbonic Acid (H₂CO₃)
This protocol is based on the methodology for synthesizing polymeric carbonic acid at ~40 GPa.[3]
1. Diamond Anvil Cell (DAC) Preparation:
- Select a DAC suitable for pressures exceeding 40 GPa.
- Use a rhenium gasket, pre-indented to a thickness of approximately 30-40 µm.
- Drill a sample chamber hole of 100-150 µm in the center of the indentation using a laser drilling system or an electric discharge machine.
2. Sample Loading:
- Place a few ruby spheres (for pressure measurement) into the sample chamber.
- Load the DAC with a mixture of deionized water (H₂O) and carbon dioxide (CO₂). This is typically done cryogenically:
- Cool the DAC in a liquid nitrogen bath.
- Introduce high-purity CO₂ gas, which will condense as a solid inside the sample chamber.
- Add a small amount of water.
- Seal the DAC while still cold to trap the H₂O-CO₂ mixture.
3. Pressurization:
- Allow the DAC to warm to room temperature. The pressure will increase as the CO₂ and H₂O melt and then re-solidify.
- Incrementally increase the pressure to the target of 40(2) GPa. Monitor the pressure at each step using the ruby fluorescence method.
- At these pressures, CO₂ will be in a high-pressure solid phase (e.g., CO₂-III), and water will form a high-pressure ice phase (e.g., Ice VII). Confirm the presence of these phases with Raman spectroscopy.
4. Laser Heating:
- Mount the DAC in a double-sided laser heating system.
- Use a CO₂ laser to heat the sample, as water absorbs this wavelength well.
- Focus the laser on the sample and gradually increase the power until a temperature of approximately 1000(300) K is reached.
- Monitor the temperature using spectral radiometry (pyrometry).
- Maintain the high temperature for several minutes to ensure the reaction goes to completion.
5. In-situ Characterization:
- Raman Spectroscopy: Before and after heating, collect Raman spectra from different spots within the sample chamber to identify the reactants and reaction products. The formation of polymeric H₂CO₃ is indicated by the appearance of new Raman modes, notably a strong peak around 910 cm⁻¹.
- X-ray Diffraction: If at a synchrotron beamline, collect single-crystal or powder XRD patterns before, during, and after heating to determine the crystal structure of the synthesized phase. The polymeric H₂CO₃ phase is expected to have an orthorhombic Cmc2₁ structure.
Visualizations
Caption: Workflow for the high-pressure synthesis of polymeric carbonic acid.
Caption: Logical relationship of phase transitions in the H₂O-CO₂ system.
References
mitigating rapid dissociation of methanetetrol in experiments
Technical Support Center: Methanetetrol Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers encountering challenges with the inherent instability of this compound (C(OH)₄), also known as orthocarbonic acid. Due to its rapid dissociation under standard conditions, direct experimental work with this compound is exceptionally challenging. This resource offers troubleshooting strategies, theoretical background, and protocols for working with stable analogs and computational models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound is a molecule consisting of a single carbon atom bonded to four hydroxyl (-OH) groups.[1] Its instability arises from the severe steric crowding and electronic repulsion of having four electronegative oxygen atoms attached to one carbon.[2][3] Thermodynamically, it is highly favorable for this compound to eliminate a molecule of water to form the more stable carbonic acid (H₂CO₃), which can then further decompose into carbon dioxide (CO₂) and water.[1][4][5] This decomposition pathway has a very low activation energy under normal conditions.[5]
Q2: Has this compound ever been synthesized or detected?
A2: Yes, but only under very specific and extreme conditions. For a long time, it was considered a purely hypothetical compound.[1] However, in 2025, scientists successfully synthesized and detected this compound by irradiating a frozen mixture of carbon dioxide and water at cryogenic temperatures (5-10 K) to simulate conditions in deep space.[6][7][8] Detection was achieved using advanced mass spectrometry techniques as the molecule was released into the gas phase under ultra-high vacuum.[2][6]
Q3: Is it possible to stabilize this compound for laboratory experiments?
A3: Stabilizing this compound under standard laboratory conditions (room temperature, atmospheric pressure, aqueous solution) is currently not feasible due to its intrinsic thermodynamic instability.[8] However, theoretical and experimental work suggests three primary avenues for studying it:
-
Extreme Conditions: It is predicted to be stable at extremely high pressures, such as those found inside ice giant planets like Uranus and Neptune.[1][4][9][10]
-
Gas Phase Isolation: In the isolated gas phase under ultra-high vacuum, this compound is kinetically stable due to a significant energy barrier (156 kJmol⁻¹) to decomposition.[6]
-
Derivatization: Replacing the hydroxyl hydrogens with alkyl or aryl groups forms stable analogs called orthocarbonate esters (C(OR)₄).[1][10]
Troubleshooting Guide for Experimental Design
This section addresses common challenges by reframing them as problems in experimental design, with recommended alternative approaches.
Problem 1: Direct synthesis and isolation of this compound in solution fails.
-
Cause: Rapid decomposition into carbonic acid and water.[1][5] The presence of protic solvents like water can catalyze this decomposition.[5]
-
Recommended Approach: Synthesis of Stable Analogs. Instead of attempting to synthesize this compound itself, synthesize a stable orthocarbonate ester, such as Tetraethyl Orthocarbonate (C(OCH₂CH₃)₄). These esters mimic the tetrahedral structure of this compound but are stable enough for experimental handling.[1][5]
-
See Protocol: Experimental Protocol 1: Synthesis of Tetraethyl Orthocarbonate.
Problem 2: Unable to study the structure and properties of this compound directly.
-
Cause: The molecule's lifetime is too short for standard analytical techniques (NMR, X-ray crystallography) under normal conditions.
-
Recommended Approach: Computational Modeling. Use ab initio quantum chemistry methods to study the properties of this compound. These calculations can accurately predict bond lengths, angles, vibrational frequencies, and the energy profile of its decomposition pathway.[6][11] This approach was crucial in confirming its identity in the successful deep-space synthesis experiments.[6]
-
See Protocol: Experimental Protocol 2: Computational Analysis of this compound.
Problem 3: Characterization of transiently formed this compound is unsuccessful.
-
Cause: Standard detection methods lack the sensitivity and speed to identify fleeting intermediates.
-
Recommended Approach: Advanced Mass Spectrometry. The successful detection of this compound relied on photoionization mass spectrometry using synchrotron-generated vacuum ultraviolet light.[6][11][12] This technique is sensitive enough to identify molecules in the gas phase at extremely low concentrations and pressures. Isotopic substitution (using ¹³CO₂ and D₂O) can be used to confirm the molecular formula of the detected fragments.[12]
Quantitative Data Summary
The following data, derived primarily from computational studies and gas-phase experiments, provides key metrics for understanding this compound's properties.
| Property | Value | Notes |
| Chemical Formula | C(OH)₄ or H₄CO₄ | Also known as Orthocarbonic Acid.[1] |
| Molar Mass | 80.039 g·mol⁻¹ | [1] |
| Decomposition Products | H₂CO₃ + H₂O → CO₂ + 2H₂O | The primary decomposition pathway under standard conditions.[1][4] |
| Gas-Phase Decomposition Barrier | 156 kJ·mol⁻¹ | The energy barrier separating this compound from carbonic acid and water in the gas phase, making it kinetically stable in isolation.[6] |
| Predicted C-O Bond Distance | 1.41 Å | In the related stable orthocarbonate anion (CO₄⁴⁻).[1] |
| Conditions for Stability | High Pressure (>300 GPa) | Predicted to be stable in planetary interiors.[1][9] |
| Cryogenic Temp. (5-10 K) & UHV | Conditions for experimental synthesis and detection.[11] |
Experimental Protocols
Experimental Protocol 1: Synthesis of a Stable Analog (Tetraethyl Orthocarbonate)
This protocol is a well-established method for synthesizing a stable orthocarbonate ester, which serves as a structural analog for this compound. The procedure is based on the reaction of chloropicrin (B1668804) with sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute ethanol (B145695) (commercial grade, <0.1% water)
-
Chloropicrin (Trichloronitromethane) - Caution: Lachrymator and skin irritant. Handle only in a fume hood.
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated salt solution
-
3-L three-necked flask, mechanical stirrer, reflux condenser, dropping funnel, thermometer
Procedure:
-
Prepare Sodium Ethoxide: Under a nitrogen atmosphere, prepare a solution of sodium ethoxide by reacting 70 g (3.04 g-atoms) of sodium with 2 L of absolute ethanol in the 3-L flask.[13]
-
Reaction Setup: Equip the flask with the stirrer, condenser, and dropping funnel. Place 100 g (0.61 mole) of chloropicrin in the dropping funnel.[13]
-
Initiate Reaction: Heat the stirred sodium ethoxide solution to 58-60°C using a water bath. Begin adding the chloropicrin at a rate of 30-35 drops per minute.[13]
-
Maintain Temperature: After about 20 minutes, the exothermic reaction should become self-sustaining. Remove the water bath and continue adding chloropicrin at a rate that maintains the reaction temperature at 58-60°C. Crucial: Do not allow unreacted chloropicrin to accumulate, as the reaction could become uncontrollable. [13]
-
Complete Reaction: After all chloropicrin is added, heat the mixture at 60°C for an additional 2 hours.[13]
-
Workup: Cool the mixture and filter out the precipitated sodium chloride. Wash the salt cake with ether. Combine the filtrate and ether washings.
-
Extraction: Wash the combined solution with water, then with a saturated salt solution. Dry the organic layer over anhydrous magnesium sulfate.[13]
-
Purification: Remove the ether by distillation. Distill the remaining crude product through a fractionating column at atmospheric pressure to yield pure tetraethyl orthocarbonate.[13]
Experimental Protocol 2: Computational Analysis of this compound
This protocol outlines a general workflow for performing a computational chemistry analysis of this compound to determine its structure and vibrational frequencies.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
A molecular visualization tool (e.g., Avogadro, GaussView).
Procedure:
-
Construct Input Geometry: Using a molecular builder, construct an initial 3D structure for this compound (C(OH)₄) with a central carbon tetrahedrally bonded to four oxygen atoms, each bonded to a hydrogen atom.
-
Select Method and Basis Set: Choose a suitable level of theory. A good starting point is Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D, and a Pople-style basis set like 6-311+G(d,p) or an augmented correlation-consistent basis set like aug-cc-pVTZ.[11]
-
Perform Geometry Optimization: Run a geometry optimization calculation. This will find the lowest energy conformation (the most stable structure) of the molecule at the chosen level of theory.
-
Perform Frequency Analysis: Using the optimized geometry, run a frequency calculation. This will compute the vibrational modes of the molecule.
-
Analyze Results:
-
Confirm Minimum: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.
-
Structural Data: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.
-
Vibrational Spectra: Use the calculated frequencies and intensities to predict the molecule's infrared (IR) spectrum. This can be compared with experimental data if available.
-
Visualizations
References
- 1. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 2. astrobiology.com [astrobiology.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Client Challenge [megatech.fandom.com]
- 5. reddit.com [reddit.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. persistencemarketresearch.com [persistencemarketresearch.com]
- 8. scitechdaily.com [scitechdaily.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Orthocarbonate Ester Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of orthocarbonate ester products. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude orthocarbonate ester products?
A1: Common impurities in crude orthocarbonate ester reaction mixtures include unreacted starting materials such as alcohols and nitriles or haloalkanes, catalysts, and byproducts like ammonium (B1175870) salts.[1] Additionally, due to their sensitivity to acid, hydrolysis byproducts can be present if the reaction or workup conditions are not strictly anhydrous.[1][2]
Q2: My orthocarbonate ester seems to be decomposing during column chromatography on silica (B1680970) gel. What is happening and how can I prevent it?
A2: Standard silica gel is slightly acidic, which can cause the hydrolysis of acid-sensitive compounds like orthocarbonate esters.[1] To prevent decomposition, you can use a deactivated or neutralized silica gel. This can be achieved by washing the silica gel with a solvent system containing a small amount of a base, such as triethylamine (B128534) (typically 1-3%), before packing the column. Alternatively, using a different stationary phase like neutral alumina (B75360) can also be effective.
Q3: I am having trouble removing residual alcohol from my liquid orthocarbonate ester. What is the best method?
A3: For volatile orthocarbonate esters, fractional distillation is a highly effective method for removing residual alcohols.[3] If the boiling points are close, using a fractionating column with a high number of theoretical plates is recommended. For less volatile esters, washing the crude product with water or brine can help remove water-soluble alcohols. However, care must be taken to avoid hydrolysis. Subsequent drying with an anhydrous salt like magnesium sulfate (B86663) is crucial before final purification.
Q4: Can I use recrystallization to purify my solid orthocarbonate ester?
A4: Yes, recrystallization is a suitable technique for purifying solid orthocarbonate esters. The key is to select an appropriate solvent in which the orthocarbonate ester has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for recrystallization of esters include ethanol, ethyl acetate, and hexane (B92381), or mixtures thereof. It is important to ensure the chosen solvent is anhydrous to prevent hydrolysis.
Q5: What is the best way to store purified orthocarbonate esters to prevent degradation?
A5: Orthocarbonate esters are sensitive to moisture and acids. Therefore, they should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect them from atmospheric moisture. Storing them in a cool, dry place will further enhance their stability.
Troubleshooting Guides
Problem 1: Low Yield of Purified Orthocarbonate Ester
| Potential Cause | Recommended Solution(s) |
| Product Loss During Aqueous Workup | - Minimize contact time with aqueous solutions to reduce the risk of hydrolysis.[4] - Use a saturated sodium bicarbonate solution for neutralization instead of stronger bases to avoid saponification. - Ensure complete extraction from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. |
| Decomposition on Silica Gel | - Use deactivated silica gel (pre-treated with triethylamine) or neutral alumina for column chromatography. - Perform flash chromatography to minimize the time the compound spends on the column. |
| Incomplete Distillation | - Ensure the distillation apparatus is properly set up and insulated to maintain the correct temperature gradient. - For high-boiling point esters, use vacuum distillation to lower the boiling point and prevent thermal decomposition.[5] |
| Product Co-distills with Solvent/Impurities | - Use a more efficient fractionating column with a higher number of theoretical plates. - Optimize the distillation rate; a slower rate generally provides better separation. |
| Loss During Recrystallization | - Use the minimum amount of hot solvent necessary to fully dissolve the product to ensure maximum crystal recovery upon cooling. - Cool the solution slowly to allow for the formation of pure crystals. Placing the solution directly in an ice bath can cause the product to "crash out" along with impurities. |
Problem 2: Product is Contaminated with Starting Materials or Byproducts
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Before purification, ensure the reaction has gone to completion using techniques like TLC or NMR. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reactants. |
| Ineffective Washing | - If acidic or basic impurities are present, perform additional washes with the appropriate aqueous solution (e.g., sodium bicarbonate for acid, dilute HCl for base). Follow with a brine wash to aid in the removal of dissolved water. |
| Poor Separation During Distillation | - The boiling points of the product and impurities are too close. Use a longer or more efficient fractionating column. - Consider an alternative purification method such as column chromatography. |
| Co-elution During Column Chromatography | - Optimize the solvent system for column chromatography by testing different solvent polarities using TLC. The goal is to achieve a good separation between the Rf values of your product and the impurities. - A gradient elution, where the polarity of the solvent is gradually increased, may provide better separation. |
Data Presentation
The following table provides a general comparison of common purification techniques for orthocarbonate esters. The values are representative and can vary depending on the specific compound and the scale of the purification.
| Purification Method | Typical Recovery Yield (%) | Achievable Purity (%) | Advantages | Disadvantages |
| Fractional Distillation | 80 - 95 | > 99 | - Highly effective for volatile compounds. - Scalable for large quantities. | - Not suitable for thermally sensitive or non-volatile compounds. - Can be time-consuming. |
| Column Chromatography | 60 - 90 | > 98 | - High resolution for separating complex mixtures. - Applicable to a wide range of compounds. | - Can be labor-intensive and require large volumes of solvent. - Risk of decomposition for acid-sensitive compounds on silica gel. |
| Recrystallization | 50 - 85 | > 99 | - Can yield very pure crystalline products. - Relatively simple and inexpensive. | - Only applicable to solid compounds. - Product can be lost in the mother liquor. |
Experimental Protocols
Protocol 1: Purification of a Liquid Orthocarbonate Ester by Fractional Distillation
This protocol is a general guideline for the purification of a liquid orthocarbonate ester, such as tetraethyl orthocarbonate.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Charge the crude orthocarbonate ester into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin heating the flask gently with a heating mantle.
-
As the mixture heats, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head.
-
Collect any low-boiling fractions (e.g., residual solvent or starting materials) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of the desired orthocarbonate ester, switch to a clean receiving flask to collect the pure product.
-
Maintain a steady distillation rate by controlling the heat input.
-
-
Completion: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and overheating of the residue.
-
Analysis: Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of an Acid-Sensitive Orthocarbonate Ester by Deactivated Silica Gel Column Chromatography
This protocol is designed to minimize the risk of hydrolysis of acid-sensitive orthocarbonate esters.
-
Deactivation of Silica Gel:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to constitute 1-3% of the total solvent volume.
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Pack a chromatography column with the deactivated silica gel slurry.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude orthocarbonate ester in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized beforehand using Thin Layer Chromatography (TLC).
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified orthocarbonate ester.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in orthocarbonate ester purification.
Caption: Decision tree for selecting a purification method for orthocarbonate esters.
References
Validation & Comparative
A Comparative Analysis of Orthocarbonate and Orthoformate Esters for Researchers and Drug Development Professionals
An in-depth guide to the properties, reactivity, and applications of orthocarbonate and orthoformate esters in organic synthesis, offering a comparative analysis of their performance as protecting groups and reagents.
Orthocarbonate and orthoformate esters are versatile reagents in the arsenal (B13267) of synthetic organic chemists, frequently employed as protecting groups and precursors for a variety of functional groups. While structurally similar, their reactivity and stability profiles exhibit key differences that are critical for their effective application in complex multi-step syntheses, particularly in the realm of drug development. This guide provides a comprehensive comparative analysis of these two classes of compounds, supported by experimental data and detailed protocols to aid researchers in their selection and use.
At a Glance: Key Physicochemical Properties
A summary of the key physical and chemical properties of representative orthocarbonate and orthoformate esters, tetraethyl orthocarbonate and triethyl orthoformate, is presented below.
| Property | Tetraethyl Orthocarbonate | Triethyl Orthoformate |
| Chemical Formula | C(OC₂H₅)₄ | HC(OC₂H₅)₃ |
| Molecular Weight | 192.25 g/mol | 148.20 g/mol |
| Boiling Point | 158-160 °C | 146 °C[1] |
| Density | ~0.919 g/mL | 0.891 g/mL[1] |
| Structure | Tetrahedral core with four ethoxy groups | Trigonal planar core (formally) with three ethoxy groups |
| Primary Function | Protecting group for alcohols, amines, and carboxylic acids; crosslinking agent. | Protecting group for carbonyls and alcohols; formylating and alkylating agent. |
Comparative Analysis of Reactivity and Stability
The reactivity of both orthocarbonate and orthoformate esters is largely dictated by their susceptibility to acid-catalyzed hydrolysis. This property is fundamental to their use as protecting groups, where controlled cleavage is essential.
Hydrolysis Rates and Stability
The hydrolysis of orthoformates, such as triethyl orthoformate, has been studied, and rate constants have been determined under specific catalytic conditions. For instance, in one study, the uncatalyzed rate constant (k_uncat) for the hydrolysis of triethyl orthoformate was found to be 1.44 x 10⁻⁵ s⁻¹[2][3]. The increased stability of orthocarbonates can be attributed to the greater steric hindrance around the central carbon atom, which is bonded to four alkoxy groups as opposed to three in orthoformates.
The stability of orthoesters is also influenced by the electronic nature of the substituents. Electron-donating groups tend to increase the rate of hydrolysis, while electron-withdrawing groups decrease it.
Applications in Organic Synthesis
Both orthocarbonates and orthoformates serve as valuable protecting groups and synthetic intermediates.
Orthocarbonate Esters as Protecting Groups
Tetraethyl orthocarbonate is a versatile reagent for the protection of alcohols, amines, and carboxylic acids. The resulting orthocarbonate linkage is stable to a range of reaction conditions but can be cleaved under acidic conditions to regenerate the original functional group.
Orthoformate Esters as Protecting Groups and Reagents
Trialkyl orthoformates, such as triethyl orthoformate and trimethyl orthoformate, are widely used to protect aldehydes and ketones as acetals. These acetals are stable to basic and nucleophilic conditions but are readily deprotected with aqueous acid. Orthoformates also serve as formylating agents to introduce a -CHO group and as alkylating agents. A notable application is in the Bodroux-Chichibabin aldehyde synthesis, where an orthoformate reacts with a Grignard reagent to produce an aldehyde[4].
Experimental Protocols
Below are detailed methodologies for key experiments involving orthocarbonate and orthoformate esters.
Protocol 1: Protection of a Primary Alcohol using Triethyl Orthoformate
This protocol describes the formation of an orthoformate-protected alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triethyl orthoformate (excess, can be used as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA, catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane, if not using orthoformate as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the primary alcohol in the anhydrous solvent (if used) in a round-bottom flask equipped with a stir bar, add triethyl orthoformate.
-
Add a catalytic amount of PTSA to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of an Orthoformate-Protected Alcohol
This protocol outlines the cleavage of the orthoformate protecting group to regenerate the alcohol.
Materials:
-
Orthoformate-protected alcohol (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl or acetic acid/water mixture)
-
Organic solvent (e.g., tetrahydrofuran, THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the orthoformate-protected alcohol in an organic solvent such as THF.
-
Add the aqueous acid solution to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if needed.
Protocol 3: Monitoring Acid-Catalyzed Hydrolysis by GC-MS
This protocol provides a general method for monitoring the hydrolysis of an orthoester using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Orthoester (orthocarbonate or orthoformate)
-
Aqueous acidic solution of known concentration (e.g., HCl in water/dioxane mixture)
-
Internal standard (a compound not present in the reaction mixture and stable under the reaction conditions)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC vials
Procedure:
-
Prepare a stock solution of the orthoester and the internal standard in a suitable solvent.
-
Initiate the hydrolysis reaction by adding a known volume of the orthoester stock solution to a thermostated reaction vessel containing the aqueous acidic solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the extraction solvent.
-
Shake the vial vigorously to extract the organic components.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and transfer it to a GC vial for analysis.
-
Analyze the samples by GC-MS. The disappearance of the orthoester peak and the appearance of the product peaks (ester and alcohol) can be quantified relative to the internal standard.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the acid-catalyzed hydrolysis mechanism for orthoformate and orthocarbonate esters, as well as a typical protection-deprotection workflow.
Caption: Acid-catalyzed hydrolysis of an orthoformate ester.
Caption: Acid-catalyzed hydrolysis of an orthocarbonate ester.
Caption: General workflow for alcohol protection and deprotection.
Conclusion
Both orthocarbonate and orthoformate esters are valuable tools in organic synthesis, each with its own distinct advantages. Orthoformates are generally more reactive and are widely used for the protection of carbonyls and as formylating agents. Orthocarbonates, being more stable, offer a more robust protecting group for alcohols, amines, and carboxylic acids. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthetic route, including the stability of the substrate to the protection and deprotection conditions and the desired reactivity. The provided protocols and mechanistic insights aim to assist researchers in making informed decisions for the successful implementation of these reagents in their synthetic endeavors.
References
- 1. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of Thermally Assisted Hydrolysis and Methylation (THM-GC-MS) to Unravel Influence of Pottery Production and Post-Depositional Processes on the Molecular Composition of Organic Matter in Sherds from a Complex Coastal Settlement [mdpi.com]
A Tale of Two Tetraols: Unraveling the Stability of Methanetetrol and Orthosilicic Acid
For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is paramount. This guide provides a detailed comparison of the stability of two structurally analogous yet chemically distinct tetraols: methanetetrol (C(OH)₄) and orthosilicic acid (Si(OH)₄). While both feature a central atom tetrahedrally bonded to four hydroxyl groups, their propensity to decompose or polymerize differs dramatically, influencing their potential applications and synthetic accessibility.
This compound, the carbon-based analogue, has long been considered a fleeting, hypothetical molecule. Recent groundbreaking research, however, has enabled its synthesis and characterization under extreme, simulated interstellar conditions, revealing it to be thermodynamically unstable yet kinetically persistent in isolation.[1][2][3][4][5][6] In stark contrast, orthosilicic acid, the silicon-based counterpart, is a well-known entity, stable in dilute aqueous solutions but prone to polymerization under specific concentration and pH regimes.[7][8][9] This guide delves into the experimental data and theoretical underpinnings that define the stability of these two fascinating molecules.
Comparative Stability Data
The following table summarizes the key stability parameters for this compound and orthosilicic acid, highlighting their contrasting behaviors.
| Parameter | This compound (C(OH)₄) | Orthosilicic Acid (Si(OH)₄) |
| General Stability | Extremely unstable under normal conditions; described as a "prebiotic bomb".[3][4] | Conditionally stable in dilute aqueous solutions. |
| Observed State | Gas phase under ultra-high vacuum and cryogenic temperatures (5-10 K).[1][2] | Aqueous solution, stabilized solid formulations.[10][11] |
| Primary Decomposition/Reaction Pathway | Unimolecular decomposition to carbonic acid (H₂CO₃) and water (H₂O).[2] | Autopolycondensation to form dimers, oligomers, and ultimately silica (B1680970) gel.[7][9] |
| Key Destabilizing Factors | Steric repulsion of hydroxyl groups, high thermodynamic favorability of decomposition products.[2] | Concentration > ~100 ppm, pH near neutral (optimal polymerization around pH 7-8).[7] |
| Stabilizing Conditions | Isolation in the gas phase at ultra-high vacuum.[2] | Dilute aqueous solutions (e.g., < 100 ppm), acidic conditions (pH < 2), presence of strong organic bases or adsorption on a particulate carrier.[8][10] |
| Decomposition Energy Barrier | 156 kJ/mol (for unimolecular dehydration in the gas phase).[1][2] | Not applicable (polymerization is the primary instability pathway). |
| Half-life | Not determined under standard conditions due to extreme instability. | Highly variable depending on concentration, pH, and temperature. Can range from seconds to days.[8] |
Decomposition and Polymerization Pathways
The divergent stability of this compound and orthosilicic acid is rooted in their distinct reaction pathways. This compound undergoes a unimolecular decomposition, whereas orthosilicic acid's instability is driven by intermolecular condensation reactions.
Caption: Unimolecular decomposition pathway of this compound.
Caption: Polymerization pathway of orthosilicic acid.
Experimental Protocols
The methodologies to study the stability of these two compounds are vastly different, reflecting their intrinsic properties.
Synthesis and Stability Analysis of this compound
The synthesis and observation of this compound have been achieved in a highly specialized experimental setup designed to mimic interstellar space conditions.
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis and detection.
Methodology:
-
Sample Preparation: A substrate within an ultra-high vacuum chamber is cooled to cryogenic temperatures (5-10 K).[1][2]
-
Ice Deposition: Gaseous water (H₂O) and carbon dioxide (CO₂) are introduced into the chamber and condense on the cold substrate, forming an amorphous ice layer.[1][6]
-
Irradiation: The ice sample is irradiated with high-energy electrons to simulate cosmic rays, triggering chemical reactions within the ice.[1][5]
-
Temperature-Programmed Desorption (TPD): The sample is slowly heated, causing the volatile products, including this compound, to sublimate into the gas phase.[1]
-
Detection: The sublimated molecules are ionized using tunable vacuum ultraviolet (VUV) synchrotron radiation and detected by a time-of-flight mass spectrometer.[1][12] The identification of this compound is confirmed through its mass-to-charge ratio and fragmentation pattern, supported by high-level theoretical calculations.[1][12]
Stability Analysis of Orthosilicic Acid
The stability of orthosilicic acid is typically assessed by monitoring its concentration in aqueous solution over time and observing the formation of polymeric species.
Methodology:
-
Preparation of Orthosilicic Acid Solution: A stock solution of orthosilicic acid can be prepared by the hydrolysis of a suitable precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in an acidic aqueous medium.[11][13] The concentration is then adjusted for the specific experiment.
-
Control of Experimental Conditions: The pH of the solution is adjusted using buffers, and the temperature is maintained at a constant value.
-
Monitoring Monomeric Orthosilicic Acid: The concentration of monomeric Si(OH)₄ is measured at regular time intervals. A common method is the colorimetric determination using ammonium (B1175870) molybdate, which reacts specifically with the monomer and small oligomers to form a yellow silicomolybdic acid complex.
-
Analysis of Polymerization: The formation of larger silica particles can be monitored using techniques such as dynamic light scattering (DLS) to measure particle size distribution over time.[7]
-
Kinetic Analysis: The rate of polymerization can be determined by plotting the concentration of monomeric orthosilicic acid as a function of time. The influence of initial concentration, pH, and temperature on the polymerization kinetics can be systematically investigated.[7][14]
Conclusion
The comparison between this compound and orthosilicic acid offers a compelling case study in how the substitution of a central atom from carbon to silicon can drastically alter molecular stability. This compound's existence is fleeting under terrestrial conditions, its study confined to the exotic realm of astrochemistry. In contrast, orthosilicic acid, while possessing its own stability challenges related to polymerization, is a readily accessible and studied molecule with significant roles in geochemistry and biology. For researchers in drug development and materials science, this comparison underscores the critical importance of understanding the fundamental chemical principles that govern molecular stability and reactivity.
References
- 1. This compound and the final frontier in ortho acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. astrobiology.com [astrobiology.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 7. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nichem.solutions [nichem.solutions]
- 10. EP1242307B1 - Method for preparing ortho silicic acid, ortho silicic acid as obtained, and its use - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2012032364A1 - Stabilized solution of ortho-silicic acid based on salicylic acid as effective inhibitor of its polymerization, its preparation and use - Google Patents [patents.google.com]
- 14. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Elusive "Super Alcohol" Methanetetrol Synthesized Under Interstellar Conditions, Paving Way for New Prebiotic Chemistry Pathways
A groundbreaking series of experiments has provided the first conclusive evidence for the formation of methanetetrol (C(OH)₄), a molecule long considered too unstable to exist, under conditions mimicking the cold, irradiated environments of interstellar space. This discovery challenges long-held assumptions about chemical synthesis in the cosmos and suggests a previously unknown pathway for the formation of complex organic molecules, the building blocks of life.
Researchers have successfully synthesized this compound by irradiating ice mixtures of water (H₂O) and carbon dioxide (CO₂) with high-energy electrons at temperatures as low as 5-10 Kelvin and under ultra-high vacuum conditions (<10⁻¹⁰ Torr).[1][2][3] These experiments simulate the effects of galactic cosmic rays on the icy mantles of dust grains in dense molecular clouds.[1][2] The formation of this "super alcohol," the only known alcohol with four hydroxyl groups attached to a single carbon atom, opens a new frontier in understanding prebiotic chemistry.[3][4]
The experimental findings are supported by state-of-the-art electronic structure calculations, which confirm the reaction mechanism and the stability of this compound in the gas phase under ultra-high vacuum conditions.[1][2] While thermodynamically unstable, a significant energy barrier of 156 kJmol⁻¹ prevents its decomposition into carbonic acid and water, making it kinetically stable and detectable in the rarefied conditions of space.
Key Experimental Protocols
The synthesis of this compound was achieved in a specialized ultra-high vacuum chamber. A substrate, cooled to 5-10 K, was dosed with a mixture of water and carbon dioxide gas, which then condensed to form an icy film. This ice analog was subsequently irradiated with a beam of high-energy electrons to simulate the secondary electrons produced by galactic cosmic rays.
Following irradiation, the temperature of the substrate was gradually increased in a process known as temperature-programmed desorption (TPD). Molecules sublimating from the ice were then ionized using a tunable vacuum ultraviolet (VUV) light source and detected by a reflectron time-of-flight (Re-TOF) mass spectrometer. This technique, known as photoionization time-of-flight mass spectrometry (PI-ReTOF-MS), allowed for the unambiguous identification of this compound and its precursors.[5] Isotopic substitution experiments, using ¹³CO₂ and D₂O, were also performed to confirm the chemical formulas of the detected species.[5]
The Formation Pathway: A Stepwise Addition of Hydroxyl Groups
The experimental evidence points to a stepwise formation mechanism for this compound, with carbonic acid (HOCOOH) and methanetriol (B8790229) (CH(OH)₃) as key intermediates.[1][5] The irradiation of the H₂O:CO₂ ice mixture initiates a series of radical-neutral and radical-radical reactions.
Caption: Formation pathway of this compound from water and carbon dioxide.
Comparison with Alternative Products
The irradiation of H₂O:CO₂ ices is a complex process that yields a variety of other molecules. A quantitative comparison of the formation of this compound with these alternative products is essential for astrochemical models. While precise yields for this compound under these specific experimental conditions have not yet been published, the detection of its precursors provides valuable insight. Other notable products identified in similar experiments include formaldehyde (B43269) (H₂CO) and carbon monoxide (CO).[6][7]
One study on the irradiation of H₂O:CO₂ (1:1) ice with fast helium ions reported a production rate of approximately 3.7 formaldehyde molecules per incident ion.[6] It is important to note that the experimental conditions (energy source and particle flux) differ from the electron irradiation experiments that produced this compound, so direct comparison of yields is not straightforward.
Table 1: Comparison of Products in Irradiated H₂O:CO₂ Ices
| Product | Chemical Formula | Formation Pathway | Quantitative Yield | Reference |
| This compound | C(OH)₄ | Stepwise hydrogenation and hydroxylation of CO₂ | Not yet quantified | [1][5] |
| Carbonic Acid | HOCOOH | H₂O + CO₂ + [H] | Intermediate, not quantified | [1][5] |
| Methanetriol | CH(OH)₃ | Hydrogenation of Carbonic Acid | Intermediate, not quantified | [1][5] |
| Formaldehyde | H₂CO | Transfer of C from CO₂ to H₂O and hydrogenation | ~3.7 molecules/ion (He⁺ irradiation) | [6] |
| Carbon Monoxide | CO | Dissociation of CO₂ | Not quantified in these experiments | [6][7] |
Spectroscopic Data for Identification
The identification of these molecules in astronomical observations relies on precise spectroscopic data. While experimental data for the highly unstable this compound is challenging to obtain, computational chemistry provides reliable predictions of its rotational constants and vibrational frequencies.
Table 2: Spectroscopic Data for this compound and its Precursors
| Molecule | Rotational Constants (MHz) | Vibrational Frequencies (cm⁻¹) | Reference |
| This compound (C(OH)₄) | A, B, C: Not yet experimentally determined. Computationally predicted. | Computationally predicted. | [5] |
| Methanetriol (CH(OH)₃) | A, B, C: Not yet experimentally determined. Computationally predicted. | Computationally predicted. | [5] |
| Carbonic Acid (HOCOOH) | A: 10433.8, B: 10294.7, C: 5192.4 (cis-cis isomer) | OH stretch: ~3600, C=O stretch: ~1750, C-O stretch: ~1250 | [5] |
Note: Spectroscopic data for this compound and methanetriol are based on computational predictions as experimental values are not yet available.
Logical Workflow of the Experimental Process
The experimental workflow for the synthesis and detection of this compound is a multi-step process that combines cryogenic techniques, particle irradiation, and advanced mass spectrometry.
Caption: Workflow for the synthesis and detection of this compound.
Conclusion and Future Directions
The successful synthesis of this compound in a laboratory setting that mimics the conditions of deep space represents a significant leap in our understanding of astrochemistry. It demonstrates that complex, oxygen-rich organic molecules can form through pathways previously considered unlikely. This finding has profound implications for the inventory of molecules present in star-forming regions and protoplanetary disks, and ultimately for the origins of life.
Future research will focus on quantifying the formation yields of this compound and other products to refine astrochemical models. Furthermore, obtaining experimental spectroscopic data for this compound is crucial for its potential detection in interstellar space by next-generation telescopes. The exploration of this new chemical frontier promises to uncover more secrets about the cosmic origins of the molecules that make life possible.
References
- 1. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. ‘Super alcohol’ created by UH scientists in space-like lab reveals cosmic secrets | University of Hawaiʻi System News [hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Under Pressure: A Comparative Guide to the Stability of Orthocarbonic Acid and Carbonic Acid
A comprehensive analysis of theoretical and experimental data reveals the profound influence of high pressure on the stability of carbonic acid and its hypothetical counterpart, orthocarbonic acid. While carbonic acid, notoriously unstable under ambient conditions, gains stability at relatively moderate pressures, theoretical models predict that extreme pressures are necessary to favor the existence of orthocarbonic acid.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the stability of orthocarbonic acid (H₄CO₄) and carbonic acid (H₂CO₃) under high-pressure regimes. The information is compiled from cutting-edge theoretical studies and experimental observations, offering insights into the behavior of these fundamental molecules in extreme environments.
At a Glance: Stability Under Pressure
| Feature | Carbonic Acid (H₂CO₃) | Orthocarbonic Acid (H₄CO₄) |
| Stability at Ambient Pressure | Highly unstable; readily decomposes to CO₂ and H₂O.[1][2][3] | Hypothetical and highly unstable; predicted to decompose to carbonic acid and water.[4][5] |
| Predicted Stabilization Pressure | Becomes thermodynamically stable at ~1 GPa.[6] | Predicted to become stable at pressures above 300 GPa.[6] |
| Experimentally Observed Stability | Solid carbonic acid has been synthesized and characterized at pressures between 5 and 13 GPa and a polymeric form at ~40 GPa. | Direct experimental synthesis and characterization under high pressure have not yet been reported. |
| Formation Pathway under Pressure | Forms from the reaction of CO₂ and H₂O. | Predicted to form from the reaction of polymerized carbonic acid and water at pressures above 314 GPa.[6] |
| Structural Changes under Pressure | Undergoes polymerization at pressures above 44 GPa.[6] | Predicted to exist as a monomeric, tetra-hydroxylated carbon species. |
The Tale of Two Acids: A High-Pressure Story
Carbonic acid is a familiar player in aqueous chemistry, though its isolation as a pure substance is challenging due to its rapid decomposition. However, computational studies, notably the work of Saleh and Oganov (2016), have predicted that pressure can dramatically alter its stability.[6] These predictions have been experimentally supported by the synthesis of solid carbonic acid in a diamond anvil cell at pressures between 5 and 13 GPa. Further increases in pressure lead to the polymerization of carbonic acid.[6]
Orthocarbonic acid, on the other hand, remains a more elusive entity. Long considered a purely hypothetical molecule at ambient conditions, theoretical calculations suggest that it is thermodynamically unstable, readily decomposing into carbonic acid and water.[4][5] The application of extreme pressure is predicted to be the key to its existence. The same theoretical models that successfully predicted the stability of carbonic acid under pressure also forecast that orthocarbonic acid will become a stable species at pressures exceeding 300 GPa.[6] This immense pressure is thought to favor the formation of the more compact, tetra-hydroxylated structure of orthocarbonic acid from the reaction of polymerized carbonic acid with water.
Experimental Methodologies: Probing Stability at Extremes
The investigation of molecules under high pressure relies on specialized experimental and computational techniques.
Key Experimental Techniques:
-
Diamond Anvil Cell (DAC): This device is central to high-pressure research, capable of generating pressures of hundreds of gigapascals between the tips of two diamonds. Samples are compressed within a gasket, allowing for in-situ analysis.
-
Laser Heating: Used in conjunction with a DAC, laser heating enables the study of materials at high pressures and temperatures, often used to overcome kinetic barriers and induce chemical reactions.
-
Synchrotron Single-Crystal X-ray Diffraction: This technique is crucial for determining the crystal structure of materials under high pressure, providing definitive evidence for the formation of new phases.
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are used to probe the chemical bonds and molecular structure of samples within the DAC, allowing for the identification of different chemical species and phase transitions.
Computational Approaches:
-
Ab Initio Calculations: These are quantum mechanical calculations that are used to predict the properties of molecules and materials from fundamental principles, without empirical data.
-
Evolutionary Algorithms (e.g., USPEX): These computational methods are used to predict the crystal structures of materials at different pressures by searching for the most thermodynamically stable arrangements of atoms.
Logical Pathway: From Instability to High-Pressure Stability
The following diagram illustrates the theoretical relationship between pressure and the stability of carbonic and orthocarbonic acids.
Caption: Pressure-induced stabilization pathway for carbonic and orthocarbonic acids.
Concluding Remarks
The study of carbonic acid and orthocarbonic acid under high pressure offers a fascinating glimpse into how extreme conditions can fundamentally alter chemical stability and reactivity. While experimental evidence has confirmed the pressure-induced stability of carbonic acid, the existence of orthocarbonic acid remains a compelling theoretical prediction awaiting experimental verification. Future research in this area will likely focus on pushing the boundaries of experimental capabilities to achieve the immense pressures required to synthesize and characterize orthocarbonic acid, potentially opening new avenues in materials science and planetary chemistry.
References
- 1. arxiv.org [arxiv.org]
- 2. [PDF] IR spectra of protonated carbonic acid and its isomeric H3O+.CO2 complex. | Semantic Scholar [semanticscholar.org]
- 3. Diamond anvil cell - Wikipedia [en.wikipedia.org]
- 4. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
efficacy comparison of different orthocarbonate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Orthocarbonates, formally tetraalkoxymethanes, are versatile compounds with applications ranging from intermediates in organic synthesis to components in the formulation of pharmaceuticals and specialty polymers. The efficient synthesis of these molecules is of paramount importance. This guide provides an objective comparison of various synthetic methodologies for orthocarbonates, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Efficacy Comparison of Orthocarbonate Synthesis Methods
The selection of a synthetic route to orthocarbonates depends on several factors, including desired scale, available starting materials, and required purity. Below is a summary of common methods with their reported yields and reaction conditions.
| Synthesis Method | Precursors | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield (%) |
| From Chlorinated Precursors | ||||
| Reaction with Chloropicrin (B1668804) | Chloropicrin (Trichloronitromethane), Alcohol | Sodium Alkoxide | 58-70 °C, 2-3 hours | 46 - 91% |
| Reaction with Trichloroacetonitrile | Trichloroacetonitrile, Alcohol | Sodium Alkoxide | Not specified | Up to 85% |
| Reaction with Thiophosgene Derivatives | Thiocarbonyl Perchloride, Alcohol | Sodium Alkoxide | Not specified | "Good yields" |
| From Carbon Disulfide | ||||
| Reaction with Metal Alkoxides | Carbon Disulfide, Alcohol | Metal Alkoxides | Not specified | Not specified |
| Transesterification | Dialkyl Carbonates, Alcohol | Acid or Base Catalyst | Elevated temperatures | Not specified |
Detailed Experimental Protocols
Method 1: Synthesis of Tetraethyl Orthocarbonate from Chloropicrin
This protocol is adapted from a well-established procedure for the synthesis of tetraethyl orthocarbonate.[1]
Materials:
-
Chloropicrin (Trichloronitromethane)
-
Absolute Ethanol (B145695)
-
Sodium metal
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated salt solution
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by reacting 70 g (3.04 g atoms) of sodium with 2 L of absolute ethanol under a nitrogen atmosphere.[1]
-
Reaction with Chloropicrin: Heat the stirred sodium ethoxide solution to 58-60 °C using a water bath. Add 100 g (0.61 mole) of chloropicrin dropwise from the dropping funnel at a rate that maintains the reaction temperature at 58-60 °C. The addition typically takes about 2 hours.[1]
-
Work-up: After the addition is complete, allow the mixture to stand overnight. Remove the excess ethanol by distillation under reduced pressure. Cool the residue and dilute it with 1.2 L of water.[1]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with a saturated salt solution. Dry the organic layer over anhydrous magnesium sulfate. Extract the aqueous layer with diethyl ether. Combine the organic layers and the ethereal extracts, wash with water and then with saturated salt solution, and dry over anhydrous magnesium sulfate.[1]
-
Distillation: Remove the ether by fractional distillation. Distill the residue at atmospheric pressure to obtain pure tetraethyl orthocarbonate. The reported yield is between 54-57.5%.[1] A large-scale industrial version of this process, with slight modifications in the work-up, has reported yields as high as 91%.[2][3]
Reaction Pathways and Mechanisms
The synthesis of orthocarbonates can proceed through several distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and minimizing side products.
Synthesis from Chlorinated Precursors
The reaction of a chlorinated precursor like chloropicrin with a sodium alkoxide is believed to proceed through a series of nucleophilic substitution reactions.
References
Orthocarbonic Acid: A Landmark Validation of Theoretical Chemistry Through Experimental Synthesis
A long-hypothesized molecule, orthocarbonic acid (C(OH)4), also known as methanetetrol, has been successfully synthesized and characterized for the first time, providing a critical validation of theoretical models that have predicted its existence and properties for decades. This guide offers a comparative analysis of the theoretical predictions and recent experimental findings, detailing the innovative experimental approach that made this breakthrough possible.
For researchers, scientists, and professionals in drug development, the successful synthesis of this highly unstable molecule opens new avenues for understanding reaction mechanisms and the limits of molecular stability. This guide provides a comprehensive overview of the theoretical groundwork, the experimental validation, and the future implications of this significant achievement in chemistry.
At a Glance: Theoretical Predictions vs. Experimental Observations
The following table summarizes the key theoretical predictions and experimental findings for orthocarbonic acid, offering a direct comparison of the calculated and measured properties.
| Property | Theoretical Predictions | Experimental Data |
| Molar Mass | 80.04 g/mol [1] | Not directly measured, but consistent with mass spectrometry data. |
| Structure | Tetrahedral arrangement of four hydroxyl groups around a central carbon atom.[2] | Inferred from mass spectrometry fragmentation patterns. |
| Decomposition Pathway | C(OH)4 → H2CO3 + H2O[2] | Consistent with experimental observations. |
| Decomposition Barrier | 142 - 156 kJ/mol[3] | Not directly measured, but kinetic stability observed under experimental conditions. |
| Sublimation Temperature | Not widely calculated. | ~250 K |
| Mass Spectrometry | Predictions of fragmentation patterns. | Key fragment C(OH)3+ observed at m/z = 63.[4] |
A Groundbreaking Experimental Approach
The synthesis of orthocarbonic acid was achieved under conditions mimicking the harsh environment of interstellar space, a testament to the innovative techniques employed by the research team.[3][5]
Experimental Protocol: Synthesis and Detection
The successful synthesis and identification of orthocarbonic acid were performed using a specialized ultra-high vacuum apparatus. The key steps of the experimental protocol are outlined below:
-
Ice Film Deposition: A mixed ice film of carbon dioxide (CO2) and water (H2O) was deposited onto a cold substrate maintained at a temperature of 5 Kelvin (-268 °C).
-
Electron Irradiation: The ice film was irradiated with a beam of high-energy electrons, simulating the effects of galactic cosmic rays. This provided the energy required to overcome the activation barriers for the formation of orthocarbonic acid from the precursor molecules.
-
Temperature-Programmed Desorption (TPD): The irradiated ice film was slowly heated. As the temperature increased, molecules sublimated from the surface.
-
Photoionization Mass Spectrometry (PIMS): The sublimated molecules were ionized using a tunable vacuum ultraviolet (VUV) synchrotron radiation source. The resulting ions were then analyzed by a reflectron time-of-flight (ReTOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This technique allowed for the unambiguous identification of orthocarbonic acid among the various reaction products.[5][6][7][8]
The experimental workflow is visualized in the following diagram:
Theoretical Modeling of Orthocarbonic Acid
Theoretical chemists have long predicted the existence of orthocarbonic acid, despite its inherent instability. Computational models have been crucial in understanding its structure, decomposition pathway, and the energy barriers that allow for its transient existence.
Decomposition Pathway
Theoretical calculations consistently show that orthocarbonic acid is thermodynamically unstable and readily decomposes into carbonic acid (H2CO3) and water (H2O).[2] This is due to the high steric strain of having four hydroxyl groups attached to a single carbon atom.
The logical relationship of the decomposition is as follows:
Kinetic Stability
Despite its thermodynamic instability, theoretical models predict a significant kinetic barrier to the decomposition of orthocarbonic acid, suggesting that the molecule can exist for a finite time if formed under appropriate conditions. This kinetic stability is what allowed for its detection in the gas phase during the recent experiments. The calculated unimolecular decomposition barrier is reported to be in the range of 142 to 156 kJ/mol.[3]
Conclusion and Future Outlook
The successful synthesis and characterization of orthocarbonic acid represent a significant milestone in chemistry, bridging the gap between theoretical prediction and experimental reality. The innovative techniques developed for this study pave the way for the synthesis and investigation of other highly unstable molecules. For drug development and materials science, a deeper understanding of the factors governing molecular stability at the limits of what is possible can inform the design of novel compounds with unique properties. Future research will likely focus on a more detailed characterization of orthocarbonic acid's properties and exploring its potential role in interstellar chemistry and the origins of life.
References
- 1. Orthocarbonic acid | CH4O4 | CID 9547954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. reddit.com [reddit.com]
- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 6. Exploiting Photoionization Reflectron Time-of-Flight Mass Spectrometry to Explore Molecular Mass Growth Processes to Complex Organic Molecules in Interstellar and Solar System Ice Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Alkyl vs. Aryl Orthocarbonate Esters for Researchers and Drug Development Professionals
Orthocarbonate esters, characterized by a central carbon atom bonded to four alkoxy (alkyl) or aryloxy (aryl) groups, are a unique class of organic compounds. Their inherent acid-lability and tunable stability make them valuable moieties in various chemical applications, particularly as protecting groups and pH-sensitive linkers in advanced drug delivery systems. This guide provides a comparative overview of alkyl and aryl orthocarbonate esters, focusing on their synthesis, stability, reactivity, and applications in the pharmaceutical sciences.
Synthesis and Physicochemical Properties
The synthesis and fundamental properties of alkyl and aryl orthocarbonate esters differ significantly, primarily due to the electronic and steric influences of the respective substituent groups.
Synthesis:
-
Alkyl Orthocarbonates: A common method for the synthesis of tetraalkyl orthocarbonates is the reaction of a sodium alkoxide with chloropicrin (B1668804).[1] For instance, tetraethyl orthocarbonate can be prepared by reacting sodium ethoxide with chloropicrin in ethanol (B145695).
Table 1: Comparison of Physicochemical Properties
| Property | Alkyl Orthocarbonates (e.g., Tetraethyl Orthocarbonate) | Aryl Orthocarbonates (e.g., Tetraphenyl Orthocarbonate) |
| General Structure | C(OR)₄, where R is an alkyl group | C(OAr)₄, where Ar is an aryl group |
| Electronic Effect of R/Ar | Alkyl groups are electron-donating. | Aryl groups can be electron-donating or -withdrawing depending on substitution. The phenyl group itself is generally considered electron-withdrawing via induction but can donate via resonance. |
| Steric Hindrance | Varies with the size of the alkyl group. | Generally higher due to the bulky nature of aryl groups. |
| Polarity | Moderately polar. | Can vary significantly with aryl substitution. |
| Solubility | Generally soluble in common organic solvents. | Solubility in organic solvents can be lower depending on the aryl group. |
Stability and Reactivity: A Comparative Overview
The stability of orthocarbonate esters is predominantly dictated by their susceptibility to acid-catalyzed hydrolysis. The electronic and steric properties of the alkyl or aryl substituents play a crucial role in determining the rate of this degradation.
Hydrolytic Stability:
Orthocarbonates hydrolyze in the presence of acid to form a carbonate and four equivalents of the corresponding alcohol or phenol. The generally accepted mechanism for acid-catalyzed hydrolysis of orthoesters involves a three-stage process initiated by protonation of an oxygen atom, followed by the formation of a carboxonium ion intermediate.[5][6][7]
The stability of the carbocation intermediate is a key factor in the hydrolysis rate. Electron-donating groups stabilize this intermediate, thereby accelerating hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation, slowing down the hydrolysis.[8][9]
-
Alkyl Orthocarbonates: Alkyl groups are electron-donating, which stabilizes the carbocation intermediate and thus makes alkyl orthocarbonates more susceptible to acid-catalyzed hydrolysis.
-
Aryl Orthocarbonates: The phenyl group is generally electron-withdrawing by induction, which would destabilize the carbocation and lead to slower hydrolysis compared to their alkyl counterparts. However, substituents on the aryl ring can significantly modulate this effect. Electron-donating substituents on the aryl ring would be expected to increase the rate of hydrolysis, while electron-withdrawing substituents would decrease it further.
Table 2: Predicted Comparative Stability and Reactivity
| Feature | Alkyl Orthocarbonates | Aryl Orthocarbonates |
| Hydrolytic Stability (Acidic) | Lower (more reactive) due to electron-donating alkyl groups. | Higher (less reactive) due to the inductive electron-withdrawing nature of the phenyl group. |
| Thermal Stability | Generally lower, with decomposition at elevated temperatures. | Expected to be higher due to the greater stability of the aromatic rings. |
| Reactivity with Nucleophiles | The central carbon is electrophilic and can react with strong nucleophiles. | Reactivity is expected to be lower due to increased steric hindrance and electronic effects. |
Experimental Protocols
Synthesis of Tetraethyl Orthocarbonate (Alkyl Orthocarbonate):
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Sodium (Na)
-
Absolute Ethanol (EtOH)
-
Chloropicrin (CCl₃NO₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated salt solution
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Heat the stirred sodium ethoxide solution to 58-60 °C.
-
Add chloropicrin dropwise at a rate that maintains the reaction temperature at 58-60 °C.
-
After the addition is complete, allow the mixture to stand overnight.
-
Remove the excess ethanol by distillation under reduced pressure.
-
Cool the residue and dilute it with water.
-
Separate the organic layer, wash it with a saturated salt solution, and dry it over anhydrous magnesium sulfate.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and then saturated salt solution, and dry over anhydrous magnesium sulfate.
-
Remove the ether by fractional distillation.
-
Distill the crude product under atmospheric pressure to yield pure tetraethyl orthocarbonate.
General Protocol for the Synthesis of a Tetraaryl Orthocarbonate:
A general method for the synthesis of tetraaryl orthocarbonates can be adapted from procedures for related compounds.
Materials:
-
Aryl alcohol (phenol or substituted phenol)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous solvent (e.g., THF, DMF)
-
Carbon tetrachloride (CCl₄) or a similar carbon electrophile
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl alcohol in the anhydrous solvent.
-
Carefully add sodium hydride portion-wise to the solution at 0 °C to form the sodium aryloxide.
-
Once the hydrogen evolution ceases, slowly add carbon tetrachloride to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing Key Mechanisms and Workflows
Acid-Catalyzed Hydrolysis of Orthocarbonate Esters:
The following diagram illustrates the stepwise mechanism of acid-catalyzed hydrolysis, which is central to the application of orthocarbonates as pH-sensitive materials.
Caption: Acid-catalyzed hydrolysis of an orthocarbonate ester.
Applications in Drug Development
The acid-lability of orthocarbonates makes them excellent candidates for use as pH-sensitive linkers in drug delivery systems.[5][10] This strategy is particularly relevant for targeted cancer therapy, where the acidic microenvironment of tumors or the lower pH within endosomes can trigger the cleavage of the orthocarbonate linker and release the active drug.
Conceptual Workflow for Orthocarbonate-Based Drug Delivery:
The diagram below outlines the general concept of using an orthocarbonate linker in a drug-eluting nanoparticle system for targeted drug release.
Caption: Workflow of an orthocarbonate-linked drug delivery system.
The choice between an alkyl and an aryl orthocarbonate linker would depend on the desired release kinetics. An alkyl orthocarbonate would likely lead to faster drug release in an acidic environment, while an aryl orthocarbonate could provide a more sustained release profile due to its greater stability.
Conclusion
Alkyl and aryl orthocarbonate esters present distinct profiles in terms of their synthesis, stability, and reactivity. Alkyl orthocarbonates are generally more susceptible to acid-catalyzed hydrolysis, making them suitable for applications requiring rapid pH-triggered release. In contrast, aryl orthocarbonates are expected to be more stable, offering a platform for more controlled and sustained release. While direct quantitative comparisons are limited in the current literature, the fundamental principles of organic chemistry provide a solid framework for selecting the appropriate orthocarbonate derivative for specific applications in drug development and other areas of chemical research. Further studies directly comparing the performance of these two classes of orthocarbonates in drug delivery systems would be highly valuable for the rational design of next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding Methanetetrol: A Precautionary Approach to an Elusive Compound
Methanetetrol, also known as orthocarbonic acid (H₄CO₄), is a compound that has garnered significant interest for its unique structure, featuring four hydroxyl groups attached to a single carbon atom.[1][2][3] However, it is crucial for laboratory professionals to understand that this compound is exceptionally unstable under standard temperature and pressure conditions.[1][2][3] This inherent instability dictates its handling and precludes the existence of a standard disposal procedure applicable to common laboratory chemicals.
Recent scientific endeavors have successfully synthesized and detected this compound, but only under highly specialized and extreme conditions, such as the electron irradiation of a frozen mixture of water and carbon dioxide at temperatures near absolute zero.[1][4] It is also theorized to exist at the immense pressures found inside ice giant planets.[1][2] Outside of these specific environments, this compound rapidly decomposes.
Inherent Instability and Decomposition
The primary safety and handling consideration for this compound is its spontaneous decomposition into harmless byproducts: carbonic acid (H₂CO₃) and water (H₂O).[1][2][3]
Decomposition Reaction: H₄CO₄ → H₂CO₃ + H₂O
Due to this rapid breakdown, this compound does not persist as a stable substance that requires a dedicated disposal protocol. The "disposal" of this compound is, in effect, its immediate and unavoidable decomposition upon formation in a non-specialized environment.
Safety and Operational Plan for Hypothetical Handling
For researchers working in the specialized fields where this compound could be transiently formed, the operational plan focuses on containment of the synthesis environment and management of the decomposition process. The primary objective is to ensure that the decomposition occurs in a controlled manner, preventing any potential aerosol formation or pressure buildup from the gaseous byproducts of carbonic acid decomposition (carbon dioxide and water).
Quantitative Data Summary
Given that this compound is not a substance that can be isolated and stored under normal conditions, quantitative data regarding its disposal is not available. The table below summarizes its key chemical properties relevant to its instability.
| Property | Value | Significance for Handling and "Disposal" |
| Chemical Formula | CH₄O₄ | Indicates a high oxygen-to-carbon ratio, contributing to its instability.[1][2][5][6] |
| Molar Mass | 80.04 g/mol | Relevant for stoichiometric calculations of its decomposition products.[1][7] |
| State at STP | Unstable; rapidly decomposes | Precludes the need for a conventional disposal procedure as the compound does not persist.[1][2][3] |
| Decomposition Products | Carbonic acid (H₂CO₃) and Water (H₂O) | These are common and non-hazardous substances, simplifying safety considerations.[1][2][3] |
| Kinetic Stability | Kinetically stable only in the gas phase under ultra-high vacuum | Emphasizes that outside of these specific conditions, decomposition is rapid.[8] |
Experimental Protocol: In-Situ Decomposition Management
There are no cited experiments for the "disposal" of this compound. The logical protocol for managing its presence in a specialized research context would be to allow for its natural decomposition within a contained and monitored system.
Methodology for Safe Decomposition:
-
Containment: The synthesis and existence of this compound would occur within a sealed, high-vacuum, or high-pressure chamber. All manipulations would be performed remotely or within this contained environment.
-
Isolation: Once the experimental parameters that stabilize this compound are no longer maintained (e.g., temperature is raised, pressure is normalized), the compound will spontaneously decompose.
-
Venting: The system must be equipped with a controlled venting mechanism, likely through a series of scrubbers or traps, to safely release the resulting carbon dioxide gas from the decomposition of carbonic acid, preventing any pressure buildup.
-
Monitoring: The decomposition process should be monitored using appropriate analytical techniques (e.g., mass spectrometry) to confirm the absence of this compound and the presence of its expected decomposition products.
-
Decontamination: After ensuring complete decomposition, the experimental apparatus can be decontaminated using standard laboratory procedures for cleaning glassware and equipment that have contained water and weak acids.
Logical Workflow for this compound Safety
The following diagram illustrates the logical workflow for ensuring safety in a research environment where this compound might be transiently formed.
References
- 1. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 2. Client Challenge [megatech.fandom.com]
- 3. grokipedia.com [grokipedia.com]
- 4. astrobiology.com [astrobiology.com]
- 5. This compound|lookchem [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Orthocarbonic acid | CH4O4 | CID 9547954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
A Guide to Personal Protective Equipment for Methanetetrol and Its Derivatives
Disclaimer: Methanetetrol, also known as orthocarbonic acid, is a subject of theoretical interest and is not a substance that can be handled under standard laboratory conditions. It is exceptionally unstable, spontaneously decomposing into carbonic acid and water.[1][2][3][4] Its synthesis has only been achieved under extreme and highly specialized conditions, such as the electron irradiation of carbon dioxide-water ice at 5 Kelvin (-268 °C) and subsequent detection in the gas phase.[3][5][6]
This guide, therefore, provides safety protocols and personal protective equipment (PPE) recommendations based on two contexts:
-
General Procedures for working with highly unstable or unknown chemical species.
-
Specific Procedures for handling its stable organic derivatives, known as orthocarbonates (e.g., Tetraethyl orthocarbonate), which are used in research and development.[1][7]
Section 1: General Safety for Unstable Compounds
When attempting a synthesis that may produce a theoretically unstable intermediate like this compound, the primary focus must be on controlling the reaction conditions and protecting against unforeseen energetic events.
Operational Plan:
-
Risk Assessment: Before any experiment, a thorough risk assessment must be conducted. This includes evaluating all reactants, potential intermediates, byproducts, and reaction conditions (temperature, pressure).
-
Controlled Environment: All work should be performed within a functioning fume hood, glove box, or other appropriate containment device.[8][9]
-
Small Scale: Initial experiments must be conducted on the smallest possible scale to minimize the potential hazard.
-
Shielding: Use a blast shield in front of the experimental apparatus.
-
Remote Handling: Whenever possible, use remote manipulation to avoid direct contact with the apparatus.
Personal Protective Equipment (PPE): The minimum required PPE for handling potentially unstable or explosive materials includes:
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[10] A full-face shield should be worn over the goggles to protect against splashes or explosions.[10][11]
-
Hand Protection: Select gloves based on the chemical resistance to the reactants and solvents being used. For unknown hazards, multi-layered gloves (e.g., a nitrile inner glove with a neoprene or butyl rubber outer glove) provide broader protection.[10]
-
Body Protection: A flame-resistant (e.g., Nomex®) laboratory coat should be worn over clothing made from natural fibers like cotton.[10] Avoid synthetic clothing (polyester, acrylic) which can melt and adhere to the skin.[10] A chemical-resistant apron may also be required.
-
Footwear: Fully enclosed, chemical-resistant shoes are required at all times.[10]
Section 2: Handling Stable Orthocarbonate Esters
Orthocarbonate esters, such as Tetraethyl orthocarbonate, are stable derivatives of this compound.[1] They are flammable liquids and require specific PPE for safe handling. The following table summarizes the recommended PPE based on typical Safety Data Sheet (SDS) information for these compounds.[12]
Table 1: PPE for Handling Orthocarbonate Esters (e.g., Tetraethyl orthocarbonate)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles. | Protects eyes from splashes of the liquid chemical.[12] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's compatibility charts for specific breakthrough times.[10] | Prevents skin contact and absorption.[12] |
| Body Protection | Standard laboratory coat. Chemical-resistant apron if handling larger quantities. | Protects skin and clothing from splashes.[12] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[12] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required.[10] | Orthocarbonates can have harmful vapors. Engineering controls are the primary line of defense.[12] |
Section 3: Procedural Workflow and Disposal
The logical process for selecting PPE and planning operations for any hazardous chemical synthesis is critical. The following diagram illustrates this workflow.
Caption: Logical workflow for hazard assessment, PPE selection, and disposal.
Disposal Plan
Proper disposal is a critical final step in the safe handling of chemicals.
-
Neutralization/Quenching: For reactions involving unstable species, the reaction mixture should be carefully quenched (neutralized or rendered inert) under controlled conditions within the fume hood before being handled as waste.
-
Waste Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions in the waste container.[13] For example, organic solvents should be collected separately from aqueous or corrosive waste.[8][14]
-
Containerization: Waste must be stored in a properly labeled, sealed, and compatible container.[13] The container must be marked with the words "Hazardous Waste" and a full description of its contents.[13]
-
Storage: Store waste containers in a designated Satellite Accumulation Area until they are collected by trained hazardous waste personnel.
-
Professional Disposal: Never pour chemical waste down the drain.[8] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15]
References
- 1. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 2. Client Challenge [megatech.fandom.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]
- 7. Orthocarbonic acid - Wikiwand [wikiwand.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. creativesafetysupply.com [creativesafetysupply.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
